NSC232003
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCVAJUUVCYHW-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NSC232003 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of NSC232003
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its impact on cellular processes. Quantitative data are presented in a structured format, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
UHRF1 is a crucial nuclear protein involved in the maintenance of DNA methylation patterns during cell division, chromatin remodeling, and the DNA damage response. Its overexpression is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound was identified through a tandem virtual screening of the NCI/DTP small molecule repository as a uracil derivative that targets UHRF1.[1][2] This guide elucidates the core mechanism by which this compound exerts its effects.
Core Mechanism of Action: Inhibition of UHRF1
The primary mechanism of action of this compound is the direct inhibition of UHRF1. It is believed to bind to the 5-methylcytosine (5mC) binding pocket within the SET and RING Associated (SRA) domain of UHRF1.[2][3] This interaction physically obstructs the recognition of hemi-methylated DNA by UHRF1, a critical step in the recruitment of DNA methyltransferase 1 (DNMT1) to replication forks.
Disruption of the UHRF1-DNMT1 Interaction
By binding to the SRA domain, this compound allosterically inhibits the interaction between UHRF1 and DNMT1.[2] This disruption prevents the proper localization of DNMT1 to newly synthesized DNA strands, thereby inhibiting the maintenance of DNA methylation patterns following replication. The consequence of this is a global DNA hypomethylation.[2]
Quantitative Activity
The inhibitory activity of this compound on the UHRF1-DNMT1 interaction has been quantified in cellular assays.
| Parameter | Value | Cell Line | Assay |
| IC50 | 15 µM | U251 glioma cells | Proximity Ligation In Situ Assay (PLA) |
Table 1: Quantitative inhibitory activity of this compound.[4][5]
Downstream Cellular Effects
The inhibition of UHRF1 by this compound leads to several significant downstream cellular consequences.
Global DNA Hypomethylation
The most direct outcome of disrupting the UHRF1-DNMT1 axis is a reduction in the overall level of DNA methylation.[2] This can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer cells.
Impairment of the DNA Damage Response
This compound has been shown to sensitize cancer cells to DNA damaging agents. This is, at least in part, due to its ability to abolish the recruitment of the non-homologous end joining (NHEJ) factor XLF to sites of DNA damage.[6] UHRF1-mediated ubiquitination of XLF is a key step in its recruitment to DNA double-strand breaks. By inhibiting UHRF1, this compound impairs this process, thereby hindering efficient DNA repair.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Proximity Ligation In Situ Assay (PLA) for UHRF1-DNMT1 Interaction
This assay is used to visualize and quantify protein-protein interactions within intact cells. A positive signal, appearing as a fluorescent dot, indicates that the two target proteins are in close proximity (less than 40 nm).
Principle: Primary antibodies from different species recognize the two proteins of interest (UHRF1 and DNMT1). Secondary antibodies, conjugated with unique oligonucleotides (PLA probes), bind to the primary antibodies. If the probes are in close proximity, a connector oligonucleotide hybridizes to the probes and is ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected using fluorescently labeled oligonucleotides.
Protocol:
-
Cell Culture and Treatment:
-
Seed U251 glioma cells on sterile glass coverslips in a 24-well plate and culture overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 4 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of primary antibodies against UHRF1 (e.g., rabbit anti-UHRF1) and DNMT1 (e.g., mouse anti-DNMT1) diluted in antibody diluent overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells twice with Wash Buffer A.
-
Incubate with a mixture of anti-rabbit PLUS and anti-mouse MINUS PLA probes for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the cells twice with Wash Buffer A.
-
Incubate with the ligation solution containing ligase for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the cells twice with Wash Buffer A.
-
Incubate with the amplification solution containing polymerase and fluorescently labeled oligonucleotides for 100 minutes at 37°C in the dark.
-
-
Mounting and Imaging:
-
Wash the cells twice with Wash Buffer B.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope. The number of fluorescent dots per cell is quantified using image analysis software.
-
Laser Micro-irradiation Assay for XLF Recruitment
This technique is used to induce localized DNA damage and monitor the recruitment of fluorescently tagged proteins to the damage sites in real-time.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HeLa) in glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a fluorescently tagged XLF (e.g., GFP-XLF).
-
Allow 24 hours for protein expression.
-
-
Drug Treatment:
-
Treat the cells with this compound (e.g., 20 µM) for 4 hours prior to irradiation.
-
-
Laser Micro-irradiation:
-
Use a confocal microscope equipped with a UV laser (e.g., 365 nm or 405 nm) to irradiate a defined region within the nucleus of a cell expressing GFP-XLF.
-
-
Live-Cell Imaging:
-
Acquire a time-lapse series of images of the irradiated cell, capturing both pre- and post-irradiation frames. Images are typically taken every few seconds for several minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the site of laser damage and in a non-damaged region of the nucleus over time using image analysis software.
-
The relative increase in fluorescence at the damage site indicates the recruitment of the protein of interest.
-
Global DNA Methylation Quantification by ELISA
This assay provides a quantitative measure of the total 5-methylcytosine content in a DNA sample.
Protocol:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from cells treated with this compound and from untreated control cells.
-
-
DNA Binding:
-
Add a DNA binding solution to the wells of a microplate.
-
Add the extracted genomic DNA to the wells and incubate for 90 minutes at 37°C to allow the DNA to bind to the well surface.
-
-
Antibody Incubation:
-
Wash the wells with a wash buffer.
-
Add a primary antibody specific for 5-methylcytosine and incubate for 60 minutes at 37°C.
-
Wash the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 30 minutes at 37°C.
-
-
Colorimetric Detection:
-
Wash the wells.
-
Add a developing solution that will produce a colorimetric signal in the presence of the enzyme-conjugated antibody.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Signal Quantification:
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
The amount of 5-methylcytosine is proportional to the absorbance and can be quantified by comparison to a standard curve generated using DNA with known methylation levels.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Proximity Ligation In Situ Assay.
Conclusion
This compound is a valuable chemical probe for studying the role of UHRF1 in DNA methylation and the DNA damage response. Its mechanism of action, centered on the inhibition of the UHRF1-DNMT1 interaction, provides a clear rationale for its observed cellular effects, including global DNA hypomethylation and sensitization to DNA damaging agents. The experimental protocols detailed herein provide a framework for the further investigation of this compound and other potential UHRF1 inhibitors.
References
- 1. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
NSC232003 as a UHRF1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) is a critical epigenetic regulator frequently overexpressed in various cancers, playing a pivotal role in maintaining DNA methylation patterns and silencing tumor suppressor genes. Its multifaceted role in cell cycle progression and DNA repair has positioned it as a promising therapeutic target. NSC232003, a small molecule uracil derivative, has been identified as a potent and cell-permeable inhibitor of UHRF1. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting UHRF1.
Introduction to UHRF1
UHRF1 is a multi-domain nuclear protein that acts as a key orchestrator of epigenetic inheritance. Its domains, including the Ubiquitin-like (UBL), Tandem Tudor Domain (TTD), Plant Homeodomain (PHD), SET and RING-associated (SRA), and Really Interesting New Gene (RING) finger domains, enable it to read and write epigenetic marks, thereby regulating gene expression.[1] A primary function of UHRF1 is to ensure the faithful propagation of DNA methylation patterns during cell division.[2][3] The SRA domain of UHRF1 specifically recognizes and binds to hemi-methylated DNA, which is transiently formed during DNA replication.[2][4] This recognition is a crucial step for recruiting DNA methyltransferase 1 (DNMT1) to the replication fork, which then methylates the newly synthesized DNA strand, thus maintaining the methylation pattern.[2][3][4] Dysregulation and overexpression of UHRF1 are hallmarks of numerous cancers, where it contributes to the silencing of tumor suppressor genes through aberrant DNA hypermethylation.[5]
This compound: A Direct Inhibitor of UHRF1
This compound was identified through a tandem virtual screening as a small molecule that binds to the 5-methylcytosine (5mC) binding pocket of the UHRF1 SRA domain.[6][7] By occupying this pocket, this compound competitively inhibits the binding of UHRF1 to hemi-methylated DNA, thereby disrupting its ability to recruit DNMT1 and maintain DNA methylation.[8] This leads to a global DNA hypomethylation.[8]
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the UHRF1-DNMT1 interaction.[9] By binding to the SRA domain of UHRF1, this compound prevents the recognition of hemi-methylated DNA, a critical step for the localization of the UHRF1/DNMT1 complex to replication foci.[2][4] This inhibition leads to the passive demethylation of DNA over subsequent cell divisions.
Figure 1. Mechanism of UHRF1 inhibition by this compound.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Inhibition of UHRF1-DNMT1 Interaction
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Disruption of DNMT1/UHRF1 interaction | U251 Glioma | 15 | [9] |
Note: The binding affinity (Kd) of this compound to the UHRF1 SRA domain has not been quantitatively reported in the reviewed literature.
Table 2: In Vitro Cytotoxicity in Bladder Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |
| 5637 | Transitional Cell Carcinoma | >100 | >100 | [10] |
| HT-1376 | Transitional Cell Carcinoma | >100 | >100 | [10] |
| T-24 | Transitional Cell Carcinoma | >100 | >100 | [10] |
| UM-UC-3 | Transitional Cell Carcinoma | >100 | >100 | [10] |
| BIU87 | - | - | - | - |
| 253J | - | <100 | <100 | - |
Note: Specific IC50 values for BIU87 and 253J were not available in the cited literature, though 253J was noted to be sensitive.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a UHRF1 inhibitor.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11][12] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11][12]
-
Drug Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Global DNA Methylation ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the overall level of 5-methylcytosine (5mC) in a DNA sample.
Protocol:
-
DNA Extraction: Isolate genomic DNA from treated and untreated cells using a commercial kit.
-
DNA Binding: Add 100 ng of DNA in binding solution to each well of a high-affinity 96-well plate.[13][14] Incubate for 60-90 minutes at 37°C.[13][14]
-
Washing: Wash the wells three times with 1X Wash Buffer.[14]
-
Antibody Incubation: Add a primary antibody specific for 5mC to each well and incubate for 60 minutes at room temperature.[14]
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Color Development: Wash the wells and add a colorimetric substrate.[14] Incubate until a color change is observed.
-
Stop Reaction: Add a stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[14]
-
Data Analysis: Quantify the percentage of 5mC by comparing the sample absorbance to a standard curve generated with known amounts of methylated DNA.[13]
Proximity Ligation In Situ Assay (PLA) for DNMT1-UHRF1 Interaction
PLA allows for the visualization and quantification of protein-protein interactions within intact cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against DNMT1 and UHRF1 raised in different species (e.g., mouse and rabbit).[15][16]
-
PLA Probe Incubation: Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes) that recognize the primary antibodies.[15][16]
-
Ligation: Add a ligase to join the two PLA probes into a circular DNA molecule when they are in close proximity (<40 nm).[15][16]
-
Amplification: Perform rolling-circle amplification of the circular DNA template using a polymerase.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging: Visualize the fluorescent PLA signals using a fluorescence microscope, such as one equipped with an ApoTome for optical sectioning.[17]
-
Quantification: Quantify the number of PLA signals per cell to determine the extent of the DNMT1-UHRF1 interaction.
Signaling Pathways and Downstream Effects
UHRF1 is a central node in the DNA methylation maintenance pathway. Its inhibition by this compound has significant downstream consequences.
Figure 2. UHRF1 signaling and the impact of this compound.
By inhibiting UHRF1, this compound leads to the hypomethylation and subsequent reactivation of tumor suppressor genes that are epigenetically silenced in cancer cells.[5] For example, UHRF1 has been shown to suppress the expression of KLF17 and BRCA1 through promoter hypermethylation.[5] The reactivation of these and other tumor suppressor genes can induce apoptosis and inhibit cancer cell proliferation and migration.[5]
Experimental Workflow
A typical workflow for evaluating this compound as a UHRF1 inhibitor in a cancer cell line model is outlined below.
Figure 3. Experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising chemical tool for the investigation of UHRF1 biology and a potential lead compound for the development of novel epigenetic cancer therapies. Its ability to directly target the SRA domain of UHRF1 and disrupt the crucial interaction with DNMT1 provides a clear mechanism for inducing global DNA hypomethylation and reactivating silenced tumor suppressor genes. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic utility of this compound and to develop more potent and specific UHRF1 inhibitors. Further studies are warranted to establish a definitive binding affinity, elucidate its full range of downstream effects, and evaluate its efficacy in in vivo models.
References
- 1. Oncogenic Roles of UHRF1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory mechanism and biological function of UHRF1-DNMT1-mediated DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. UHRF1 promotes breast cancer progression by suppressing KLF17 expression by hypermethylating its promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Genomic characterization of three urinary bladder cancer cell lines: understanding genomic types of urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. epigentek.com [epigentek.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
NSC232003 and its Interaction with the UHRF1 SRA Domain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) is a critical multifunctional protein in the epigenetic regulation of gene expression. Its role in maintaining DNA methylation patterns, particularly through its SET and RING-associated (SRA) domain, has made it a compelling target for therapeutic intervention in various cancers where it is often overexpressed. The SRA domain specifically recognizes hemimethylated CpG sites in DNA, a crucial step for the recruitment of DNA methyltransferase 1 (DNMT1) and the subsequent methylation of the newly synthesized DNA strand. Disruption of this process can lead to the reactivation of tumor suppressor genes. NSC232003 has been identified as a small molecule inhibitor that targets the UHRF1 SRA domain, offering a valuable tool for research and a potential lead for drug development. This document provides a technical guide to the binding of this compound to the UHRF1 SRA domain, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing the associated molecular pathways.
Quantitative Data Summary
This compound was identified through a tandem virtual screening of the NCI/DTP small molecules repository as a compound that binds to the 5-methylcytosine (5mC) binding pocket of the UHRF1 SRA domain.[1][2][3] While direct binding affinity values such as the dissociation constant (Kd) for the this compound-UHRF1 SRA interaction are not extensively reported in the literature, its efficacy in disrupting the downstream protein-protein interaction between UHRF1 and DNMT1 has been quantified.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (UHRF1/DNMT1 Interaction Disruption) | 15 µM | U251 glioma cells | Proximity Ligation In Situ Assay (PLA) | [3][4][5] |
This IC50 value indicates the concentration of this compound required to inhibit 50% of the interaction between UHRF1 and DNMT1 in a cellular context, highlighting its potency as a disruptor of this critical epigenetic maintenance pathway.
Mechanism of Action and Signaling Pathway
This compound acts by competitively binding to the 5-methylcytosine pocket within the SRA domain of UHRF1.[1][2] This binding event physically occludes the recognition of hemimethylated DNA by the SRA domain. The recognition of hemimethylated DNA by UHRF1 is a prerequisite for the recruitment of DNMT1 to the site of DNA replication to ensure the faithful propagation of DNA methylation patterns. By preventing this initial recognition step, this compound effectively disrupts the UHRF1-DNMT1 signaling axis, leading to a global reduction in DNA methylation.[6]
The following diagram illustrates the inhibitory effect of this compound on the UHRF1-mediated DNA methylation maintenance pathway.
Caption: Inhibition of UHRF1-mediated DNA methylation by this compound.
Experimental Protocols
While the seminal work on this compound focused on cellular assays to confirm its downstream effects, a comprehensive biophysical characterization of its direct binding to the UHRF1 SRA domain would typically involve the following techniques. The detailed protocols for these experiments with this compound and UHRF1 SRA are not publicly available and would require empirical optimization.
Proximity Ligation In Situ Assay (PLA) for UHRF1-DNMT1 Interaction
This cell-based assay was used to quantify the disruption of the UHRF1-DNMT1 interaction by this compound.[3]
-
Principle: PLA allows for the in-situ detection of protein-protein interactions. Primary antibodies against UHRF1 and DNMT1 are added to fixed and permeabilized cells. If the proteins are in close proximity (<40 nm), secondary antibodies conjugated with oligonucleotides can be ligated to form a circular DNA template, which is then amplified by a rolling-circle amplification. The amplified product is detected by fluorescently labeled probes, with each fluorescent spot representing a single protein-protein interaction.
-
General Protocol Outline:
-
Cell Culture and Treatment: U251 glioma cells are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Antibody Incubation: Cells are incubated with primary antibodies specific for UHRF1 and DNMT1.
-
PLA Probe Incubation: PLA probes (secondary antibodies with attached DNA strands) are added.
-
Ligation and Amplification: Ligation and amplification reagents are added to create and amplify the circular DNA.
-
Detection: Fluorescently labeled oligonucleotides are used for detection, and the cells are imaged using fluorescence microscopy.
-
Quantification: The number of fluorescent signals per cell is quantified to determine the extent of the UHRF1-DNMT1 interaction.
-
The following diagram outlines the workflow for a Proximity Ligation Assay.
Caption: Workflow for Proximity Ligation In Situ Assay (PLA).
Biophysical Assays for Direct Binding Analysis (Hypothetical Protocols)
To determine the direct binding affinity (e.g., Kd) of this compound to the UHRF1 SRA domain, the following biophysical methods would be appropriate.
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. This allows for real-time, label-free detection of binding and dissociation.
-
Hypothetical Protocol Outline:
-
Protein Immobilization: Recombinant UHRF1 SRA domain is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are flowed over the chip surface.
-
Data Acquisition: The binding and dissociation events are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Hypothetical Protocol Outline:
-
Sample Preparation: A solution of the UHRF1 SRA domain is placed in the sample cell, and a solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of the this compound solution are injected into the UHRF1 SRA solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
-
-
Fluorescence Polarization (FP) Assay:
-
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule. When a small fluorescently labeled ligand binds to a larger protein, its tumbling rate slows down, leading to an increase in the polarization of the emitted light.
-
Hypothetical Protocol Outline:
-
Probe Design: A fluorescently labeled ligand that is known to bind to the UHRF1 SRA domain (e.g., a fluorescently tagged DNA substrate) is used as a probe.
-
Competition Assay: The fluorescent probe and the UHRF1 SRA domain are incubated with increasing concentrations of the unlabeled competitor, this compound.
-
Measurement: The fluorescence polarization is measured at each concentration of this compound.
-
Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by this compound. The data is used to calculate the IC50 of this compound, from which the binding affinity (Ki) can be derived.
-
-
Conclusion
This compound is a valuable chemical tool for studying the role of UHRF1 in DNA methylation and as a starting point for the development of novel epigenetic drugs. Its ability to disrupt the UHRF1-DNMT1 interaction in cells with an IC50 of 15 µM has been established.[3][4][5] While detailed biophysical characterization of its direct binding to the UHRF1 SRA domain is not yet widely published, the experimental approaches outlined in this document provide a roadmap for future studies to fully elucidate the thermodynamics and kinetics of this important molecular interaction. Such data will be crucial for the rational design of more potent and selective UHRF1 inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
NSC232003: A Technical Guide to its Induction of DNA Hypomethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a small molecule inhibitor that induces global DNA hypomethylation through the targeted disruption of the UHRF1-DNMT1 signaling axis. As a uracil derivative, this compound competitively binds to the 5-methylcytosine (5mC) binding pocket within the SRA (SET and RING-associated) domain of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1). This action sterically hinders the recognition of hemi-methylated DNA by UHRF1, a critical step in the maintenance of DNA methylation patterns following replication. The subsequent failure to recruit DNA methyltransferase 1 (DNMT1) to the replication fork leads to a passive, replication-dependent dilution of methylation marks and a global hypomethylation state. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as a direct inhibitor of UHRF1, a crucial component of the epigenetic machinery that ensures the faithful inheritance of DNA methylation patterns. The primary mechanism involves the following key steps:
-
Binding to the UHRF1 SRA Domain: this compound directly interacts with the SRA domain of UHRF1. The SRA domain is responsible for recognizing and binding to hemi-methylated CpG sites on newly replicated DNA. This compound is predicted to fit within the 5-methylcytosine binding pocket of this domain.
-
Inhibition of Hemi-methylated DNA Recognition: By occupying the 5mC binding pocket, this compound prevents the SRA domain from engaging with its natural substrate, the hemi-methylated DNA.
-
Disruption of the UHRF1-DNMT1 Interaction: The binding of UHRF1 to hemi-methylated DNA is a prerequisite for the recruitment of DNMT1 to the replication fork. By blocking this initial recognition step, this compound effectively disrupts the functional interaction between UHRF1 and DNMT1.[1][2][3]
-
Failure of Maintenance Methylation: With DNMT1 not recruited to the newly synthesized DNA strand, the methylation marks on the template strand are not copied.
-
Induction of DNA Hypomethylation: This failure in maintenance methylation leads to a passive, global demethylation of the genome over successive rounds of cell division.[3]
Quantitative Data
The inhibitory effect of this compound on the UHRF1-DNMT1 interaction and its downstream consequence on DNA methylation have been quantified in cellular assays.
| Parameter | Cell Line | Concentration | Effect | Reference |
| UHRF1-DNMT1 Interaction | U251 Glioma Cells | 15 µM | 50% inhibition of interaction after 4 hours | [1][2] |
| Global DNA Methylation | U251 Glioma Cells | 15 µM | Induction of global DNA cytosine demethylation | [1][2] |
Signaling Pathway and Experimental Workflow
The signaling pathway illustrating the mechanism of this compound and a typical experimental workflow to assess its activity are depicted below.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Culture and Treatment
-
Cell Line: U251 glioma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed U251 cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture medium to the final desired concentration (e.g., 15 µM). A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the this compound-treated samples.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 4 hours).
-
Proximity Ligation In Situ Assay (PILA) for UHRF1-DNMT1 Interaction
This protocol is a generalized procedure and may require optimization for specific antibodies and cell types.
-
Principle: PILA allows for the in situ detection of protein-protein interactions. When two target proteins are in close proximity (<40 nm), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template, which is then amplified and detected via a fluorescent signal.
-
Materials:
-
Chamber slides with treated cells
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-UHRF1 and Mouse anti-DNMT1
-
PILA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Mounting medium with DAPI
-
-
Procedure:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with PILA probes for 1 hour at 37°C.
-
Wash twice with Wash Buffer A.
-
Add ligation solution and incubate for 30 minutes at 37°C.
-
Wash twice with Wash Buffer A.
-
Add amplification solution and incubate for 100 minutes at 37°C.
-
Wash twice with Wash Buffer B.
-
Mount with mounting medium containing DAPI.
-
ApoTome Imaging and Quantification
-
Principle: The ApoTome is a structured illumination device that creates optical sections of fluorescently labeled samples, reducing out-of-focus light and improving image contrast and resolution.
-
Procedure:
-
Acquire images of the PILA-stained cells using a fluorescence microscope equipped with an ApoTome.
-
Capture a Z-stack of images for each field of view.
-
Process the raw images to generate optically sectioned images.
-
Quantify the number of fluorescent spots (representing UHRF1-DNMT1 interactions) per nucleus (identified by DAPI staining) using image analysis software (e.g., ImageJ/Fiji).
-
Compare the average number of spots per nucleus between this compound-treated and control cells.
-
Global DNA Methylation ELISA
-
Principle: This is a competitive ELISA for the quantification of 5-methylcytosine (5-mC) in genomic DNA. DNA is immobilized on a plate, and a specific antibody against 5-mC is used for detection.
-
Materials:
-
Genomic DNA isolated from treated and control cells
-
DNA binding solution
-
96-well plate coated with a DNA-binding substrate
-
Primary antibody: anti-5-methylcytosine
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Methylated DNA standard
-
-
Procedure:
-
Denature the genomic DNA samples and standards by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Add the denatured DNA to the wells of the ELISA plate and incubate to allow for binding.
-
Wash the wells to remove unbound DNA.
-
Block the wells to prevent non-specific antibody binding.
-
Add the anti-5-mC primary antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of global DNA methylation in the samples by comparing their absorbance to the standard curve generated from the methylated DNA standards.
-
Conclusion
This compound represents a valuable chemical tool for studying the mechanisms of DNA methylation maintenance. Its targeted inhibition of the UHRF1 SRA domain provides a specific means to induce DNA hypomethylation, offering potential therapeutic applications in diseases characterized by aberrant hypermethylation, such as certain cancers. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics. Further investigation into the precise binding kinetics and the effects on specific gene promoters will continue to elucidate the full potential of this compound and its derivatives.
References
An In-depth Technical Guide on the Disruption of the DNMT1/UHRF1 Interaction by NSC232003
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule NSC232003 and its targeted effect on the interaction between DNA methyltransferase 1 (DNMT1) and Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). The maintenance of DNA methylation patterns is a critical process for epigenetic regulation, and its dysregulation is a hallmark of cancer. The DNMT1/UHRF1 complex is central to this process, making it a key target for therapeutic intervention. This compound has emerged as a potent inhibitor of this interaction, leading to global DNA demethylation and showing potential as an anti-cancer agent. This document details the mechanism of action of this compound, compiles available quantitative data on its activity, outlines key experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction
The faithful propagation of DNA methylation patterns during cell division is essential for maintaining cellular identity and suppressing the expression of oncogenes. UHRF1 plays a pivotal role in this process by recognizing hemi-methylated DNA through its SET and RING-associated (SRA) domain and subsequently recruiting DNMT1 to the replication fork to methylate the newly synthesized DNA strand.[1][2][3] The disruption of the DNMT1/UHRF1 interaction presents a promising strategy for cancer therapy by inducing DNA hypomethylation and reactivating tumor suppressor genes.
This compound, a uracil derivative, has been identified as a cell-permeable small molecule inhibitor that directly targets UHRF1.[4][5][6] By binding to the SRA domain, this compound prevents the recognition of hemi-methylated DNA and allosterically inhibits the interaction with DNMT1.[5][6] This guide will delve into the technical details of this inhibition and its consequences.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound's activity.
Table 1: Inhibition of DNMT1/UHRF1 Interaction by this compound
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | U251 glioma | Proximity Ligation in Situ Assay (PILA) | 15 µM | [4][7] |
Table 2: Binding Affinity of this compound to UHRF1
| Compound | Target Domain | Method | Binding Affinity (Kd) | Reference |
| This compound | UHRF1 SRA Domain | In silico modeling and experimental validation suggest high affinity, but a specific Kd value has not been published. | Not Available | [5][6] |
Table 3: Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Various Cancer Cell Lines | Multiple (e.g., MTT, CellTiter-Glo) | Data not yet publicly available. |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly interfering with the function of UHRF1. The canonical pathway for maintenance DNA methylation involves the recognition of hemi-methylated DNA by the SRA domain of UHRF1. This binding event is a prerequisite for the recruitment of DNMT1 to the site of DNA replication. This compound, by binding to a pocket within the SRA domain, competitively inhibits the binding of hemi-methylated DNA. This, in turn, prevents the conformational changes in UHRF1 that are necessary for its interaction with DNMT1. The ultimate consequence is a failure to maintain DNA methylation patterns, leading to passive demethylation with successive rounds of cell division.
Figure 1. Signaling pathway of DNMT1/UHRF1-mediated DNA methylation and its inhibition by this compound.
Experimental Protocols
Proximity Ligation in Situ Assay (PILA) for DNMT1/UHRF1 Interaction
This protocol is adapted from the general Duolink® PLA protocol and is intended for the visualization and quantification of the DNMT1-UHRF1 interaction in cells treated with this compound.
Materials:
-
Cells (e.g., U251 glioma cells)
-
This compound
-
Primary antibodies: Rabbit anti-DNMT1 and Mouse anti-UHRF1
-
Duolink® In Situ PLA Probe Anti-Rabbit MINUS
-
Duolink® In Situ PLA Probe Anti-Mouse PLUS
-
Duolink® In Situ Detection Reagents (e.g., Red)
-
Wash Buffers (A and B)
-
Mounting Medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Wash with PBS.
-
Blocking: Add Duolink® blocking solution and incubate in a humidified chamber for 1 hour at 37°C.
-
Primary Antibody Incubation: Dilute primary antibodies (anti-DNMT1 and anti-UHRF1) in Duolink® antibody diluent. Add the antibody solution to the cells and incubate overnight at 4°C in a humidified chamber.
-
PLA Probe Incubation: Wash the cells with Wash Buffer A. Dilute the MINUS and PLUS PLA probes in antibody diluent. Add the probe solution and incubate for 1 hour at 37°C.
-
Ligation: Wash with Wash Buffer A. Add the ligation solution containing ligase and incubate for 30 minutes at 37°C.
-
Amplification: Wash with Wash Buffer A. Add the amplification solution containing polymerase and incubate for 100 minutes at 37°C. Protect from light.
-
Final Washes and Mounting: Wash with Wash Buffer B. Mount the coverslips on glass slides using Duolink® Mounting Medium with DAPI.
-
Imaging and Analysis: Visualize the PLA signals using a fluorescence microscope. The number of red dots per nucleus represents the DNMT1-UHRF1 interactions. Quantify the signals using image analysis software.
Figure 2. Experimental workflow for the Proximity Ligation in Situ Assay (PILA).
Global DNA Demethylation ELISA
This protocol provides a general framework for quantifying global DNA methylation levels in cells treated with this compound using a commercially available ELISA kit.
Materials:
-
Cells treated with this compound
-
Genomic DNA purification kit
-
Global DNA Methylation ELISA kit (containing coating buffer, capture antibody, detection antibody, standards, and substrate)
-
Microplate reader
Procedure:
-
Genomic DNA Extraction: Harvest cells treated with this compound and a vehicle control. Extract genomic DNA using a suitable purification kit according to the manufacturer's instructions. Quantify the DNA concentration and assess its purity.
-
DNA Denaturation: Denature the genomic DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
ELISA Procedure (as per kit instructions):
-
Add the denatured DNA samples and methylation standards to the wells of the ELISA plate pre-coated with a capture antibody specific for single-stranded DNA.
-
Incubate to allow DNA to bind to the plate.
-
Wash the wells to remove unbound DNA.
-
Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Incubate to allow the antibody to bind to the methylated cytosines in the DNA.
-
Wash to remove unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the secondary antibody to bind to the primary antibody.
-
Wash to remove unbound secondary antibody.
-
Add the enzyme substrate and incubate to develop a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the methylation standards. Calculate the percentage of 5-mC in the DNA samples by interpolating their absorbance values on the standard curve. Compare the methylation levels between this compound-treated and control cells.
Conclusion and Future Directions
This compound represents a valuable chemical tool for studying the role of the DNMT1/UHRF1 interaction in maintaining DNA methylation. The available data robustly demonstrates its ability to disrupt this interaction in cancer cells, leading to global hypomethylation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.
Future research should focus on several key areas. Firstly, a definitive determination of the binding affinity (Kd) of this compound for the UHRF1 SRA domain is needed to fully characterize its potency. Secondly, expanding the assessment of its inhibitory effect on the DNMT1/UHRF1 interaction to a broader range of cancer cell lines will provide a more comprehensive understanding of its spectrum of activity. Finally, detailed dose-response studies on the cytotoxicity of this compound across multiple cancer cell lines are essential to evaluate its therapeutic potential and establish a therapeutic window. Further investigation into the downstream effects on gene expression and cellular phenotype will also be crucial in advancing this compound or its analogs towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Coordinated Dialogue between UHRF1 and DNMT1 to Ensure Faithful Inheritance of Methylated DNA Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling NSC232003: A Technical Guide to its Discovery, Synthesis, and Application as a UHRF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 has emerged as a significant small molecule inhibitor of the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a key regulator of DNA methylation and chromatin structure. This technical guide provides an in-depth overview of the discovery, and plausible synthesis of this compound, alongside detailed experimental protocols for its characterization and application in research settings. The document is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery, facilitating further investigation into UHRF1-targeted therapies.
Discovery and Mechanism of Action
This compound was identified through a tandem virtual screening approach of the National Cancer Institute/Developmental Therapeutics Program (NCI/DTP) small molecule repository.[1] The screening was designed to find compounds that could bind to the 5-methylcytosine (5mC) binding pocket of the SRA (SET and RING Associated) domain of UHRF1.[1] By occupying this pocket, this compound effectively disrupts the interaction between UHRF1 and its partner protein, DNA methyltransferase 1 (DNMT1).[1][2] This disruption leads to a reduction in the maintenance of DNA methylation, a critical process for gene silencing and chromatin stability.
The primary mechanism of action of this compound is the inhibition of the UHRF1-DNMT1 interaction, which subsequently leads to global DNA demethylation.[1] This was confirmed in U251 glioma cells, where this compound demonstrated a 50% inhibition of the UHRF1-DNMT1 interaction at a concentration of 15 µM.[1][2]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (UHRF1-DNMT1 Interaction) | 15 µM | U251 Glioma | [1][2] |
| Reported IC50 (General Cytotoxicity) | Varies (µM range) | Various Cancer Cell Lines | [3][4] |
Note: IC50 values for general cytotoxicity can vary significantly between different cancer cell lines and experimental conditions.
Synthesis of this compound
While this compound is available from the NCI/DTP repository, a detailed, publicly available synthesis protocol has not been formally published. However, based on its structure as a 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrimidine-2,4-dione, a plausible synthetic route can be proposed utilizing the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6]
Proposed Synthesis of this compound:
A likely synthetic pathway involves the reaction of 5-aminouracil with acetonylacetone (2,5-hexanedione) under acidic conditions.
-
Step 1: Synthesis of 5-aminouracil. 5-aminouracil can be synthesized from uracil through nitration followed by reduction, a common method in pyrimidine chemistry.
-
Step 2: Paal-Knorr Pyrrole Synthesis. The key step would be the reaction of 5-aminouracil with acetonylacetone. The primary amine of 5-aminouracil would act as the nucleophile, attacking the two carbonyl groups of acetonylacetone to form the pyrrole ring. This reaction is typically catalyzed by an acid and may require heating.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Proximity Ligation In Situ Assay (PLA) for UHRF1-DNMT1 Interaction
This assay is used to visualize and quantify the interaction between UHRF1 and DNMT1 in cells.
Materials:
-
U251 glioma cells (or other relevant cell line)
-
This compound
-
Primary antibodies: Rabbit anti-UHRF1 and Mouse anti-DNMT1
-
Duolink® In Situ PLA® Probes (anti-Rabbit PLUS and anti-Mouse MINUS)
-
Duolink® In Situ Detection Reagents
-
Microscopy slides
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking solution (e.g., Bovine Serum Albumin in PBS)
-
DAPI for nuclear staining
Procedure:
-
Cell Culture and Treatment: Seed U251 cells on microscopy slides and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 4 hours).
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with a suitable blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies (anti-UHRF1 and anti-DNMT1) diluted in the antibody diluent overnight at 4°C.
-
PLA Probe Incubation: Wash the slides and incubate with the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) for 1 hour at 37°C.
-
Ligation: Wash the slides and add the ligation solution containing the ligase. Incubate for 30 minutes at 37°C to allow the connector oligonucleotides to form a closed circle if the probes are in close proximity.
-
Amplification: Wash the slides and add the amplification solution containing polymerase. Incubate for 100 minutes at 37°C to allow for rolling-circle amplification of the ligated circle.
-
Detection: Wash the slides and add the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified product.
-
Mounting and Imaging: Mount the slides with a mounting medium containing DAPI. Visualize the PLA signals (fluorescent dots) using a fluorescence microscope. The number of dots per nucleus is quantified to measure the extent of the UHRF1-DNMT1 interaction.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.[7][8]
Materials:
-
Cancer cell line of interest (e.g., U251, HCT116)
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction are calculated to determine the effect of this compound on cell survival and proliferation.
Visualizations
UHRF1-DNMT1 Signaling Pathway and Inhibition by this compound
Caption: UHRF1-DNMT1 pathway and this compound inhibition.
Experimental Workflow for Proximity Ligation Assay
Caption: Proximity Ligation Assay workflow.
Experimental Workflow for Colony Formation Assay
Caption: Colony Formation Assay workflow.
References
- 1. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. ossila.com [ossila.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Chemical Biology of NSC232003: A Technical Guide to a Novel Uracil Derivative Targeting DNA Methylation
For Immediate Release
This technical guide provides an in-depth overview of the chemical and biological properties of NSC232003, a novel uracil derivative identified as a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and medicinal chemistry.
Core Chemical Properties
This compound is a small molecule that serves as a critical tool for investigating the role of UHRF1 in cellular processes, particularly in the context of DNA methylation and cancer biology. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₇N₃O₃ | [1][2] |
| Molecular Weight | 169.14 g/mol | [1][3] |
| SMILES | O=C1NC(/C(C=N1)=C(NO)/C)=O | [1] |
| InChI Key | IXSSYZRLNVZFMP-UHFFFAOYSA-N | [2] |
| CAS Number | 1905453-18-0 | [1] |
| pKa | 7.6 (more acidic imide nitrogen of the pyrimidine ring) | [1][3] |
| Solubility | Water: 2 mg/mL (11.82 mM; requires sonication); PBS: 4.76 mg/mL (28.14 mM; requires sonication, warming, and heating to 60°C) | [1][3] |
| Purity | ≥98% | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [1] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects by directly targeting UHRF1, a key epigenetic regulator. Its mechanism of action and downstream cellular consequences are detailed below.
Inhibition of UHRF1 and Disruption of DNMT1 Interaction
This compound binds to the 5-methylcytosine (5mC) binding pocket of the SET and RING Associated (SRA) domain of UHRF1.[1][4] This interaction competitively inhibits the binding of UHRF1 to hemi-methylated DNA, a crucial step in the maintenance of DNA methylation patterns following replication. By occupying this pocket, this compound disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][5]
Induction of DNA Hypomethylation
The disruption of the UHRF1/DNMT1 complex by this compound leads to a significant reduction in the maintenance of DNA methylation, resulting in global DNA cytosine demethylation.[1][5] This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes.[6]
Cellular Effects: Apoptosis and DNA Damage Response
This compound has been shown to induce apoptosis in cancer cells.[7] Furthermore, it sensitizes cancer cells to DNA damaging agents.[8] Inhibition of UHRF1 by this compound abolishes the recruitment of the nonhomologous end joining (NHEJ) factor XLF to sites of DNA damage.[8] Depletion of UHRF1 is also associated with a G2/M cell cycle arrest and the activation of the DNA damage response pathway, characterized by the phosphorylation of H2AX, CHK2, and CDK1.[9]
Quantitative Biological Data
The following table summarizes the key quantitative data regarding the biological activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (DNMT1/UHRF1 Interaction Inhibition) | U251 Glioma | 15 µM | [1][5][10] |
| IC₅₀ (Global DNA Cytosine Demethylation) | U251 Glioma | 15 µM | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Line: U251 glioma cells are a commonly used model for studying the effects of this compound.
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent such as water or PBS, potentially requiring sonication and warming to achieve complete dissolution.[1][3] The stock solution should be stored at -80°C for long-term use.
-
Treatment: For experiments, the stock solution is diluted to the desired final concentration (e.g., 15 µM) in the cell culture medium. Cells are typically incubated with the compound for a specified duration, such as 4 hours, to observe the desired effects on protein-protein interactions and DNA methylation.[1][5]
Proximity Ligation In Situ Assay (PILA) for DNMT1-UHRF1 Interaction
This assay is used to visualize and quantify the interaction between DNMT1 and UHRF1 in cells.
-
Cell Seeding and Treatment: Seed U251 cells on coverslips in a petri dish and allow them to adhere. Treat the cells with this compound (e.g., 15 µM) or a vehicle control for 4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution provided in a commercial PLA kit.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for DNMT1 and UHRF1, raised in different species (e.g., mouse and rabbit), overnight at 4°C.
-
Probe Ligation and Amplification: Utilize a commercial PLA kit (e.g., Duolink® In Situ Red Starter Kit) according to the manufacturer's instructions. This involves the addition of PLA probes (secondary antibodies conjugated to oligonucleotides), followed by ligation to form a circular DNA template when the proteins are in close proximity, and then rolling circle amplification to generate a detectable signal.
-
Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. The number of dots per nucleus is quantified to measure the extent of the protein-protein interaction.
Global DNA Cytosine Demethylation ELISA
This enzyme-linked immunosorbent assay (ELISA) is employed to quantify the overall level of 5-methylcytosine (5mC) in the genomic DNA.
-
Genomic DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a standard DNA extraction kit. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
DNA Denaturation: Denature the DNA to single strands by heating.
-
ELISA: Utilize a commercial global DNA methylation ELISA kit (e.g., from Zymo Research or Cell Biolabs) and follow the manufacturer's protocol. The general steps are as follows:
-
Coat a 96-well plate with the denatured genomic DNA.
-
Block the wells to prevent non-specific binding.
-
Add a primary antibody that specifically recognizes 5-methylcytosine.
-
Add a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).
-
Add a colorimetric substrate for the enzyme and measure the absorbance using a plate reader.
-
-
Quantification: Calculate the percentage of 5mC in the sample DNA by comparing its absorbance to a standard curve generated using DNA standards with known methylation levels provided in the kit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncogenic Roles of UHRF1 in Cancer [mdpi.com]
- 8. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
The Role of NSC232003 in Epigenetic Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule NSC232003 and its role as a modulator of epigenetic landscapes. By targeting a key player in the DNA methylation machinery, this compound offers a valuable tool for researchers and a potential starting point for the development of novel therapeutic agents. This document outlines the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways it perturbs.
Core Mechanism of Action: Inhibition of UHRF1
This compound is a potent and cell-permeable inhibitor of Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) . UHRF1 is a crucial multi-domain nuclear protein that acts as a fidelity factor for the maintenance of DNA methylation patterns following DNA replication. It achieves this by recognizing hemi-methylated DNA through its SET and RING Associated (SRA) domain and subsequently recruiting DNA methyltransferase 1 (DNMT1) to the replication fork. This ensures the methylation of the newly synthesized DNA strand, thereby faithfully propagating the epigenetic signature.
This compound exerts its effect by disrupting the critical interaction between UHRF1 and DNMT1.[1] It is proposed that this compound binds to the SRA domain of UHRF1, preventing it from engaging with hemi-methylated DNA. This disruption of the UHRF1/DNMT1 axis leads to a failure in maintenance methylation, resulting in passive, replication-dependent global DNA hypomethylation.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| UHRF1-DNMT1 Interaction Inhibition | 50% inhibition at 15 µM | U251 glioma cells | Proximity Ligation In Situ Assay (PISA) | [1][3] |
| Global DNA Methylation | Induction of global DNA cytosine demethylation | U251 glioma cells | ELISA | [1][3] |
Signaling Pathways Perturbed by this compound
UHRF1 is a central node in the epigenetic regulation of gene expression, particularly in the silencing of tumor suppressor genes. By inhibiting UHRF1, this compound can reactivate the expression of these critical genes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
This pathway illustrates how UHRF1 orchestrates the recruitment of DNMT1, HDAC1, and G9a to the promoters of tumor suppressor genes like p16INK4A and BRCA1.[4][5] This enzymatic machinery leads to DNA hypermethylation and repressive histone modifications, ultimately resulting in gene silencing. This compound intervenes by inhibiting UHRF1, thereby preventing the recruitment of these epigenetic modifiers and leading to the potential re-expression of the silenced genes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Proximity Ligation In Situ Assay (PISA) for UHRF1-DNMT1 Interaction
This protocol is a general guideline for assessing the UHRF1-DNMT1 interaction and should be optimized for specific cell lines and experimental conditions.
Objective: To visualize and quantify the in-situ interaction between UHRF1 and DNMT1 following treatment with this compound.
Materials:
-
U251 glioma cells
-
This compound
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Primary antibodies: Rabbit anti-UHRF1 and Mouse anti-DNMT1
-
Duolink® In Situ PLA® Probes (anti-Rabbit MINUS and anti-Mouse PLUS)
-
Duolink® In Situ Detection Reagents (Ligation and Amplification solutions)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed U251 glioma cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 µM to 50 µM, including a 15 µM point) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking:
-
Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-UHRF1 and anti-DNMT1) in the antibody diluent provided with the kit to their optimal concentrations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Proximity Ligation:
-
Wash the coverslips twice with Wash Buffer A.
-
Add the PLA probe solution (containing anti-Rabbit MINUS and anti-Mouse PLUS probes) and incubate for 1 hour at 37°C in a humidified chamber.
-
Wash twice with Wash Buffer A.
-
Add the ligation solution and incubate for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash twice with Wash Buffer A.
-
Add the amplification solution and incubate for 100 minutes at 37°C in a humidified chamber.
-
-
Detection and Mounting:
-
Wash twice with Wash Buffer B.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Quantification:
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per nucleus using image analysis software (e.g., ImageJ with the BlobFinder plugin). A reduction in the number of dots in this compound-treated cells compared to the control indicates a disruption of the UHRF1-DNMT1 interaction.
-
Global DNA Methylation ELISA
Objective: To quantify the percentage of 5-methylcytosine (5-mC) in genomic DNA following treatment with this compound.
Materials:
-
Genomic DNA isolated from this compound-treated and control cells
-
Global DNA Methylation ELISA Kit (e.g., from Zymo Research, Abcam, or similar)
-
Microplate reader
Procedure:
-
Genomic DNA Extraction:
-
Harvest cells after treatment with this compound.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity.
-
-
DNA Denaturation and Coating:
-
Denature the DNA samples and standards by heating at 98°C for 5 minutes, followed by immediate transfer to an ice bath for 10 minutes.
-
Add the denatured DNA to the wells of the ELISA plate and incubate for 1 hour at 37°C to allow for coating.
-
-
Blocking:
-
Wash the wells three times with the provided ELISA buffer.
-
Add the blocking buffer to each well and incubate for 30 minutes at 37°C.
-
-
Antibody Incubation:
-
Prepare a solution containing the anti-5-methylcytosine primary antibody and the secondary antibody in the ELISA buffer.
-
Add the antibody solution to each well and incubate for 1 hour at 37°C.
-
-
Color Development and Measurement:
-
Wash the wells three times with the ELISA buffer.
-
Add the HRP developer to each well and allow the color to develop for 10-60 minutes at room temperature.
-
Stop the reaction and measure the absorbance at 405-450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the provided methylated DNA standards.
-
Calculate the percentage of 5-mC in the experimental samples based on the standard curve. A decrease in the percentage of 5-mC in this compound-treated samples compared to controls indicates global hypomethylation.
-
Conclusion
This compound is a valuable chemical probe for studying the role of UHRF1 in the maintenance of DNA methylation. Its ability to disrupt the UHRF1-DNMT1 interaction and induce global DNA hypomethylation provides a powerful tool for investigating the downstream consequences of epigenetic dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological effects of this compound and to assess its potential as a lead compound in the development of epigenetic therapies. Further studies are warranted to explore its efficacy and specificity in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UHRF1 is associated with epigenetic silencing of BRCA1 in sporadic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-regulation of UHRF1, associated with re-expression of tumor suppressor genes, is a common feature of natural compounds exhibiting anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing NSC232003 for the Study of DNA Methylation Inheritance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The faithful inheritance of DNA methylation patterns is a cornerstone of epigenetic regulation, ensuring stable gene expression profiles and cellular identity through cell division. A key player in this process is the protein UHRF1 (Ubiquitin-like with PHD and RING finger domains 1), which recognizes hemi-methylated DNA and recruits DNA methyltransferase 1 (DNMT1) to methylation sites. Disruption of this intricate process is implicated in various diseases, including cancer. NSC232003 has emerged as a valuable chemical tool for dissecting the mechanisms of DNA methylation inheritance. This potent and cell-permeable small molecule inhibitor targets UHRF1, effectively disrupting its interaction with DNMT1 and leading to global DNA hypomethylation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its application, and visualizations of the signaling pathways involved.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of UHRF1.[1][2] Its primary mechanism involves binding to the SET and RING-associated (SRA) domain of UHRF1.[1][2] The SRA domain is crucial for recognizing and binding to hemi-methylated CpG sites in newly replicated DNA.[3][4][5] Crystal structure analysis reveals that the SRA domain of UHRF1 utilizes a base-flipping mechanism to specifically interact with the 5-methylcytosine (5mC) in a binding pocket.[4][6][7][8] By occupying this 5mC binding pocket, this compound competitively inhibits the binding of UHRF1 to hemi-methylated DNA.[1][2] This prevention of UHRF1 binding to its substrate DNA consequently disrupts the recruitment of DNMT1 to the replication fork, thereby inhibiting the maintenance of DNA methylation patterns.[1][2]
Quantitative Data on this compound Efficacy
The inhibitory effect of this compound on the UHRF1-DNMT1 interaction has been quantified in cellular assays. A key study demonstrated that this compound significantly reduces the interaction between DNMT1 and UHRF1 in U251 glioma cells.[9][10]
| Cell Line | Assay | Parameter | Value | Reference |
| U251 Glioma | Proximity Ligation In Situ Assay (PISA) | IC50 for UHRF1-DNMT1 Interaction Inhibition | 15 µM | [9] |
| U251 Glioma | ELISA | Global DNA Cytosine Demethylation | Induced | [10] |
| HeLa | Apoptosis Assay (Flow Cytometry) | Apoptosis Induction | Observed | [11] |
| HeLa | Colony Formation Assay | Reduction in Surviving Cancer Cells | Observed | [11] |
Experimental Protocols
Proximity Ligation In Situ Assay (PISA) for UHRF1-DNMT1 Interaction
This protocol is designed to visualize and quantify the interaction between UHRF1 and DNMT1 in cells treated with this compound.
Materials:
-
Cells of interest (e.g., U251 glioma cells)
-
This compound
-
Primary antibodies against UHRF1 and DNMT1 (from different species)
-
Duolink® In Situ PLA® Probes (e.g., anti-rabbit MINUS and anti-mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
Microscopy slides
-
Fixation and permeabilization buffers
-
Wash buffers
Procedure:
-
Cell Culture and Treatment: Plate cells on microscopy slides and culture to desired confluency. Treat cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 4 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
Blocking: Block with a suitable blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against UHRF1 and DNMT1 diluted in antibody diluent.
-
PLA Probe Incubation: Wash the slides and incubate with the PLA probes (e.g., anti-rabbit MINUS and anti-mouse PLUS).
-
Ligation: Wash the slides and add the ligation solution containing ligase. This will circularize the oligonucleotides on the PLA probes that are in close proximity.
-
Amplification: Wash the slides and add the amplification solution containing polymerase to perform rolling-circle amplification of the circular DNA.
-
Detection: Wash the slides and add the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.
-
Imaging and Analysis: Mount the slides and visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction between UHRF1 and DNMT1. Quantify the number of signals per cell or per nucleus to determine the extent of interaction inhibition by this compound.
Global DNA Methylation ELISA
This protocol quantifies the overall level of 5-methylcytosine in genomic DNA from cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Genomic DNA purification kit
-
Global DNA Methylation ELISA kit (containing a 5-mC coated plate, anti-5-methylcytosine antibody, HRP-conjugated secondary antibody, and detection reagents)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in the PISA protocol.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit. Ensure high-quality DNA with a 260/280 ratio of ~1.8.
-
DNA Digestion (for some kits): Some ELISA kits require the digestion of genomic DNA into single nucleotides. Follow the kit-specific instructions.
-
ELISA Assay: a. Add the genomic DNA samples and standards to the wells of the 5-mC coated plate. b. Incubate to allow binding of the DNA to the plate. c. Add the anti-5-methylcytosine primary antibody. d. Wash the plate and add the HRP-conjugated secondary antibody. e. Wash the plate and add the substrate for colorimetric or fluorometric detection. f. Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of global DNA methylation in the samples by comparing their readings to the standard curve generated from the provided methylated DNA standards.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the UHRF1-DNMT1 signaling pathway, the mechanism of this compound inhibition, and the experimental workflows.
Caption: UHRF1-DNMT1 pathway for DNA methylation maintenance.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Proximity Ligation In Situ Assay.
Caption: Experimental workflow for Global DNA Methylation ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Hemimethylated CpG Binding of the SRA Domain from Human UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for recognition of hemi-methylated DNA by the SRA domain of human UHRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for recognition of hemi-methylated DNA by the SRA domain of human UHRF1 | Semantic Scholar [semanticscholar.org]
- 6. structural-basis-for-recognition-of-hemi-methylated-dna-by-the-sra-domain-of-human-uhrf1 - Ask this paper | Bohrium [bohrium.com]
- 7. pfkek.jp [pfkek.jp]
- 8. The SRA domain of UHRF1 flips 5-methylcytosine out of the DNA helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
NSC232003 and its Impact on Chromatin Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a crucial epigenetic regulator. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its consequential impact on chromatin structure. The primary mode of action of this compound involves the disruption of the UHRF1-DNMT1 (DNA methyltransferase 1) interaction, leading to a significant reduction in the maintenance of DNA methylation. This guide summarizes the available quantitative data on these effects, provides detailed experimental protocols for key analytical techniques, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of the molecular processes involved.
Introduction to UHRF1 and its Role in Chromatin Regulation
UHRF1 is a multi-domain protein that plays a central role in the faithful inheritance of epigenetic marks during cell division. Its domains, including the UBL, TTD, PHD, SRA, and RING domains, allow it to recognize specific histone modifications and hemi-methylated DNA, and to recruit essential enzymes to the replication fork. A primary function of UHRF1 is to recruit DNMT1 to newly synthesized DNA strands, ensuring the maintenance of DNA methylation patterns.[1][2][3] UHRF1's activity is intrinsically linked to the structure of chromatin, influencing gene silencing and genome stability. Dysregulation of UHRF1 is frequently observed in various cancers, making it a compelling target for therapeutic intervention.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of UHRF1. It is believed to target the SET and RING Associated (SRA) domain of UHRF1, which is responsible for recognizing hemi-methylated DNA. By interfering with this interaction, this compound disrupts the recruitment of DNMT1 to replication foci. This leads to a failure in the maintenance of DNA methylation, resulting in passive demethylation of the genome over subsequent cell divisions.
The core mechanism of this compound's impact on chromatin is the disruption of the UHRF1-DNMT1 signaling axis, which is fundamental for the propagation of DNA methylation patterns.
Caption: Mechanism of this compound action.
Quantitative Impact of this compound on Chromatin Structure
The primary and most well-documented effect of this compound is on DNA methylation. While its impact on other chromatin features like histone modifications and accessibility has been less explored, the profound effect on DNA methylation implies significant downstream consequences for chromatin architecture.
Disruption of UHRF1-DNMT1 Interaction
Studies have quantified the inhibitory effect of this compound on the interaction between UHRF1 and DNMT1.
| Cell Line | Compound | Concentration | Incubation Time | Effect | Assay |
| U251 Glioma Cells | This compound | 15 µM | 4 hours | 50% inhibition of UHRF1-DNMT1 interaction | Proximity Ligation in situ Assay (PISA) |
Table 1: Quantitative analysis of this compound on UHRF1-DNMT1 interaction.[4][5]
Global DNA Demethylation
The disruption of the UHRF1-DNMT1 axis by this compound leads to a measurable decrease in global DNA methylation levels.
| Cell Line | Compound | Concentration | Incubation Time | Effect | Assay |
| U251 Glioma Cells | This compound | 15 µM | 4 hours | Induction of global DNA cytosine demethylation | ELISA |
Table 2: Effect of this compound on global DNA methylation.[4][5] (Note: Specific percentage of demethylation was not reported in the cited literature).
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on chromatin structure.
Proximity Ligation in situ Assay (PISA) for UHRF1-DNMT1 Interaction
This protocol is adapted for the analysis of the UHRF1-DNMT1 interaction in cells treated with this compound.
Materials:
-
U251 glioma cells
-
This compound (solubilized in DMSO)
-
Primary antibodies: Rabbit anti-UHRF1, Mouse anti-DNMT1
-
Duolink® In Situ PLA® Probes (Anti-Rabbit MINUS, Anti-Mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
Microscopy slides and coverslips
-
DAPI
Procedure:
-
Cell Culture and Treatment: Seed U251 cells on coverslips. Treat with 15 µM this compound or vehicle (DMSO) for 4 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with primary antibodies (anti-UHRF1 and anti-DNMT1) overnight at 4°C.
-
PLA Probe Incubation: Incubate with PLA probes for 1 hour at 37°C.
-
Ligation: Ligate the probes using the provided ligase for 30 minutes at 37°C.
-
Amplification: Amplify the ligated probes with a polymerase for 100 minutes at 37°C.
-
Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
-
Quantification: Quantify the number of PLA signals per nucleus. A reduction in signals in the this compound-treated cells compared to the control indicates disruption of the interaction.
Caption: Proximity Ligation in situ Assay Workflow.
Global DNA Methylation ELISA
This protocol provides a general framework for quantifying global DNA methylation changes upon this compound treatment.
Materials:
-
Genomic DNA isolated from this compound-treated and control cells
-
Global DNA Methylation ELISA Kit
-
Microplate reader
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from treated and untreated cells.
-
DNA Denaturation: Denature the DNA according to the kit manufacturer's instructions.
-
Coating: Add the denatured DNA to the wells of the ELISA plate.
-
Primary Antibody Incubation: Add the anti-5-methylcytosine antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.
-
Colorimetric Detection: Add the substrate and stop solution.
-
Measurement: Read the absorbance on a microplate reader.
-
Analysis: Calculate the percentage of 5-methylcytosine based on a standard curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
This protocol can be used to investigate the downstream effects of this compound on histone modifications, such as H3K9me3.
Materials:
-
Cells treated with this compound and control cells
-
Formaldehyde for crosslinking
-
ChIP-grade antibody against the histone modification of interest (e.g., H3K9me3)
-
Protein A/G magnetic beads
-
Buffers for lysis, washing, and elution
-
Reagents for reverse crosslinking and DNA purification
-
DNA library preparation kit for sequencing
Procedure:
-
Crosslinking: Crosslink proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with the specific antibody overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin and reverse the crosslinks.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Align reads to the genome and perform peak calling to identify regions enriched for the histone modification.
Caption: ChIP-seq Experimental Workflow.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of UHRF1 in maintaining the epigenetic landscape. Its primary mechanism of action, the disruption of the UHRF1-DNMT1 interaction, leads to a significant and measurable decrease in global DNA methylation. While the direct quantitative effects on histone modifications and chromatin accessibility remain to be fully elucidated, the profound impact on a key epigenetic mark suggests that this compound is a powerful tool for remodeling the chromatin environment.
Future research should focus on utilizing high-throughput sequencing techniques, such as ChIP-seq for a broad range of histone marks and ATAC-seq for chromatin accessibility, to provide a more comprehensive picture of the chromatin-level consequences of this compound treatment. Such studies will be instrumental in understanding the full therapeutic potential of targeting the UHRF1 axis in cancer and other diseases characterized by epigenetic dysregulation.
References
- 1. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and mechanistic insights into UHRF1-mediated DNMT1 activation in the maintenance DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for NSC232003 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2][3][4] UHRF1 is a crucial epigenetic regulator, and its inhibition has significant implications for cancer research and drug development.[2][5] this compound functions by binding to the SRA (Set and RING Associated) domain of UHRF1, which disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[3][6] This disruption leads to a decrease in the maintenance of DNA methylation, resulting in global DNA hypomethylation.[3] The subsequent reactivation of tumor suppressor genes makes this compound a compound of interest for cancer therapy. This document provides detailed protocols for the application of this compound in cell culture experiments.
Mechanism of Action
This compound targets the epigenetic machinery by inhibiting UHRF1. The primary mechanism involves the disruption of the UHRF1/DNMT1 complex, which is essential for the faithful inheritance of DNA methylation patterns during cell division.[3][6] Inhibition of this interaction by this compound leads to passive demethylation of the genome. This epigenetic reprogramming can lead to the re-expression of silenced tumor suppressor genes, thereby inducing cell cycle arrest and apoptosis in cancer cells.[5]
Data Presentation
The following tables summarize quantitative data for the use of this compound in various cell lines and assays.
Table 1: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| U251 Glioma | Proximity Ligation In Situ Assay (PISA) | 15 µM | 4 hours | 50% inhibition of DNMT1/UHRF1 interaction.[3] |
| U251 Glioma | ELISA | 15 µM | 4 hours | Induction of global DNA cytosine demethylation.[3] |
| HeLa | Immunofluorescence | 20 µM | 4 hours | Abolished recruitment of XLF to DNA damage sites.[7] |
| HeLa | Flow Cytometry (Apoptosis) | 20 µM | 4 hours | Induction of apoptosis.[7] |
| J-Lat A2, U1 | HIV-1 Latency Assay | Not specified | Not specified | Did not affect HIV-1 latency, suggesting a DNA methylation-independent effect in this context.[6] |
Table 2: Recommended Antibody Dilutions for Western Blot Analysis
| Target Protein | Primary Antibody | Recommended Dilution |
| UHRF1 | Polyclonal | 1:500 - 1:2000[8] |
| DNMT1 | Monoclonal | 1:1000 |
| Phospho-Akt (Ser473) | Polyclonal | 1:500 - 1:2000[9] |
| Phospho-Akt (Ser473) | Monoclonal | 1:1000[10][11] |
| p53 | Monoclonal | 1:1000[1] |
| p53 | Polyclonal | 1:10000 - 1:20000[12][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is to analyze the protein expression levels of UHRF1, DNMT1, and downstream signaling molecules upon treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 2 for recommended dilutions)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture dishes and treat with the desired concentration of this compound for the specified time.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Global DNA Methylation Assay (ELISA-based)
This protocol is to quantify the global DNA methylation levels in cells treated with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DNA extraction kit
-
Global DNA Methylation ELISA kit (e.g., from Sigma-Aldrich, Abcam, or Epigentek)[15][16]
-
Microplate reader
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration to induce changes in DNA methylation (e.g., 48-72 hours).
-
Harvest the cells and extract genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and ensure its purity.
-
Perform the global DNA methylation ELISA according to the manufacturer's protocol of the chosen kit.[17] This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Incubation with a secondary antibody conjugated to a detection enzyme.
-
Addition of a substrate to generate a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of 5-mC in each sample relative to the controls provided in the kit.
Signaling Pathways and Visualizations
Inhibition of UHRF1 by this compound has been shown to impact several key signaling pathways involved in cancer cell proliferation and survival. The primary effect is the reactivation of tumor suppressor genes, which can trigger downstream signaling cascades.
UHRF1-p53 Signaling Pathway
UHRF1 has been shown to regulate p53 activity.[18] By inhibiting UHRF1, this compound can lead to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then induce the transcription of target genes that promote cell cycle arrest and apoptosis.
Caption: this compound inhibits UHRF1, leading to p53 activation and downstream effects.
UHRF1-PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer.[19] UHRF1 has been implicated in the regulation of this pathway.[2] Inhibition of UHRF1 by this compound may lead to the downregulation of PI3K/Akt signaling, thereby promoting apoptosis.
Caption: this compound inhibits UHRF1, potentially downregulating the pro-survival PI3K/Akt pathway.
Experimental Workflow for this compound Application
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
Caption: A general experimental workflow for investigating the effects of this compound.
References
- 1. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Oncogenic Roles of UHRF1 in Cancer [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHRF1 Suppresses HIV-1 Transcription and Promotes HIV-1 Latency by Competing with p-TEFb for Ubiquitination-Proteasomal Degradation of Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. usbio.net [usbio.net]
- 10. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-AKT1 (Ser473) Monoclonal Antibody (14-6) (44-621G) [thermofisher.com]
- 12. P53 antibody (10442-1-AP) | Proteintech [ptglab.com]
- 13. P53 antibody (60283-2-Ig) | Proteintech [ptglab.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. epigentek.com [epigentek.com]
- 17. Imprint® Methylated DNA Quantification Kit (MDQ1) Protocol [sigmaaldrich.com]
- 18. Ubiquitin E3 ligase UHRF1 regulates p53 ubiquitination and p53-dependent cell apoptosis in clear cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. graphviz.org [graphviz.org]
Application Notes and Protocols for NSC232003 Treatment in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a cell-permeable small molecule that functions as a potent inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). UHRF1 is an essential epigenetic regulator frequently overexpressed in various cancers, including breast cancer. It plays a critical role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA. The disruption of the UHRF1-DNMT1 interaction by this compound leads to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, ultimately inducing anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound in breast cancer cell line research, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
Data Presentation
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in various breast cancer cell lines, the following table is provided as a template for researchers to populate with their experimental findings. A detailed protocol for the MTT assay to determine the half-maximal inhibitory concentration (IC50) is provided in the Experimental Protocols section.
| Cell Line | Receptor Status | This compound IC50 (µM) | Notes |
| MCF-7 | ER+, PR+/-, HER2- | Data to be determined | Luminal A subtype |
| T-47D | ER+, PR+, HER2- | Data to be determined | Luminal A subtype |
| SK-BR-3 | ER-, PR-, HER2+ | Data to be determined | HER2-positive subtype |
| MDA-MB-231 | ER-, PR-, HER2- | Data to be determined | Triple-Negative/Basal-like subtype |
ER: Estrogen Receptor, PR: Progesterone Receptor, HER2: Human Epidermal Growth Factor Receptor 2
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation in breast cancer cell lines.
References
Application Notes and Protocols for Studying Tumor Suppressor Gene Reactivation Using NSC232003
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). UHRF1 is a crucial epigenetic regulator that is frequently overexpressed in various cancers. It plays a pivotal role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to hemimethylated DNA during replication. The aberrant silencing of tumor suppressor genes through DNA hypermethylation is a hallmark of cancer. By inhibiting the UHRF1-DNMT1 interaction, this compound disrupts the maintenance of DNA methylation, leading to global DNA hypomethylation and the subsequent reactivation of silenced tumor suppressor genes. This application note provides detailed protocols for utilizing this compound to study the reactivation of tumor suppressor genes, such as p16INK4A and p21WAF1, and to assess its anti-cancer effects.
Mechanism of Action: this compound
This compound directly targets UHRF1, preventing its interaction with DNMT1. This disruption leads to a failure in the maintenance of DNA methylation patterns on newly synthesized DNA strands during cell division. The resulting passive demethylation of promoter regions of tumor suppressor genes can lead to their re-expression, inducing downstream effects such as cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound. Researchers can use the provided protocols to generate similar data for their specific cancer models.
Table 1: Inhibition of UHRF1-DNMT1 Interaction by this compound
| Cell Line | Assay | IC50 | Incubation Time | Reference |
| U251 Glioma | Proximity Ligation In Situ Assay (P-LISA) | 15 µM | 4 hours | [1][2][3] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (hours) |
| User-defined | User-defined | MTT Assay | User-generated data | 72 |
| User-defined | User-defined | MTT Assay | User-generated data | 72 |
| User-defined | User-defined | MTT Assay | User-generated data | 72 |
Table 3: Reactivation of Tumor Suppressor Gene Expression by this compound (Example Data)
| Cell Line | Gene | Assay | Fold Change (mRNA) | Treatment Condition |
| User-defined | p16INK4A | qRT-PCR | User-generated data | User-defined concentration and time |
| User-defined | p21WAF1 | qRT-PCR | User-generated data | User-defined concentration and time |
Table 4: Effect of this compound on Global DNA Methylation (Example Data)
| Cell Line | Assay | % Global 5-mC Reduction | Treatment Condition |
| U251 Glioma | Global DNA Methylation ELISA | Significant induction of demethylation | 15 µM, 4 hours[1][2][3] |
| User-defined | Global DNA Methylation ELISA | User-generated data | User-defined concentration and time |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: Select appropriate cancer cell lines known to have hypermethylated tumor suppressor genes (e.g., U251 glioma, HCT116 colon cancer, or other lines relevant to your research).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. The optimal concentration and incubation time should be determined empirically for each cell line and assay, but a starting range of 1-50 µM for 24-72 hours is recommended.
Proximity Ligation In Situ Assay (P-LISA) for UHRF1-DNMT1 Interaction
This assay visualizes and quantifies the disruption of the UHRF1-DNMT1 interaction in situ.
-
Cell Preparation: Seed cells on chamber slides and treat with this compound as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block with a blocking solution (e.g., Duolink® Blocking Solution) for 1 hour at 37°C.
-
Primary Antibody Incubation: Incubate with primary antibodies against UHRF1 (e.g., rabbit anti-UHRF1) and DNMT1 (e.g., mouse anti-DNMT1) overnight at 4°C.
-
PLA Probe Incubation: Incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Ligation: Ligate the PLA probes using a ligase solution for 30 minutes at 37°C.
-
Amplification: Amplify the ligated probes using a polymerase and fluorescently labeled oligonucleotides for 100 minutes at 37°C.
-
Mounting and Imaging: Mount the slides with a mounting medium containing DAPI and visualize using a fluorescence microscope. The number of fluorescent signals per cell corresponds to the number of UHRF1-DNMT1 interactions.
Western Blot Analysis for Tumor Suppressor Gene Reactivation
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p16INK4A, p21WAF1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the fold change in protein expression.
Quantitative Real-Time PCR (qRT-PCR) for Tumor Suppressor Gene Expression
-
RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from cells using a suitable kit (e.g., TRIzol). Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for p16INK4A, p21WAF1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Collection: Treat cells with this compound in a 6-well plate. Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Global DNA Methylation Assay (ELISA-based)
-
Genomic DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a DNA extraction kit.
-
DNA Quantification: Quantify the DNA concentration and ensure high purity.
-
ELISA Assay: Perform the global DNA methylation ELISA according to the manufacturer's instructions. This typically involves binding a specific amount of DNA to the assay wells, followed by incubation with an antibody specific for 5-methylcytosine (5-mC).
-
Detection and Measurement: A secondary HRP-conjugated antibody and a substrate are used to generate a colorimetric signal, which is read on a microplate reader.
-
Data Analysis: Calculate the percentage of global 5-mC based on a standard curve and compare the levels between treated and control samples.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded. |
| Low antibody concentration | Optimize primary and secondary antibody concentrations. | |
| Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Decrease antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Variability in qRT-PCR results | Poor RNA quality | Ensure RNA integrity (RIN > 8). |
| Inefficient cDNA synthesis | Use a high-quality reverse transcriptase. | |
| Primer-dimer formation | Optimize primer concentrations and annealing temperature. | |
| Low cell viability in control group | Cell culture contamination | Check for and eliminate contamination. |
| Improper handling of cells | Handle cells gently to avoid stress. |
Conclusion
This compound serves as a valuable chemical tool for investigating the role of UHRF1 and DNA methylation in the epigenetic silencing of tumor suppressor genes. The protocols outlined in this application note provide a comprehensive framework for researchers to study the mechanism of action of this compound and to evaluate its potential as a therapeutic agent for cancers characterized by aberrant epigenetic regulation. By following these detailed methodologies, researchers can generate robust and reproducible data to advance our understanding of cancer epigenetics and to facilitate the development of novel anti-cancer strategies.
References
Application Notes and Protocols: NSC232003 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator frequently overexpressed in various cancers.[1][2] UHRF1 plays a critical role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA.[1][3] By disrupting the UHRF1/DNMT1 interaction, this compound leads to global DNA hypomethylation and has the potential to reactivate silenced tumor suppressor genes.[2][4] This mechanism of action makes this compound a promising candidate for combination therapies, aiming to sensitize cancer cells to conventional chemotherapy agents.
This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with standard chemotherapeutic drugs such as cisplatin, doxorubicin, and paclitaxel. While direct quantitative data for these specific combinations are not yet widely published, the provided protocols are based on established methodologies for assessing drug synergy and can be adapted to generate this critical data.
Mechanism of Action and Rationale for Combination Therapy
This compound targets the SRA (SET and RING Associated) domain of UHRF1, preventing it from binding to hemi-methylated DNA.[4] This disruption inhibits the recruitment of DNMT1 to replication forks, leading to a passive demethylation of the genome during cell division.[2][3] The re-expression of tumor suppressor genes can induce cell cycle arrest and apoptosis, contributing to the anti-cancer effects of this compound.[5][6]
The rationale for combining this compound with chemotherapy lies in the potential for synergistic or additive effects through complementary mechanisms of action:
-
Cisplatin: This DNA-damaging agent forms platinum adducts, leading to DNA strand breaks and apoptosis.[7] UHRF1 is involved in the DNA damage response.[1][3] Inhibition of UHRF1 by this compound may impair the cancer cells' ability to repair cisplatin-induced DNA damage, thereby enhancing its cytotoxic effects.
-
Doxorubicin: As an anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to apoptosis.[8] Interestingly, doxorubicin itself has been shown to inhibit the SRA domain of UHRF1, suggesting a potential for synergy when combined with a direct UHRF1 inhibitor like this compound.[9]
-
Paclitaxel: This taxane-based drug stabilizes microtubules, leading to mitotic arrest and apoptosis.[10] UHRF1 expression is linked to cell cycle progression.[6] By modulating the cell cycle through epigenetic reprogramming, this compound may increase the sensitivity of cancer cells to paclitaxel-induced mitotic catastrophe.
Quantitative Data Summary
As of the latest literature review, specific quantitative data (e.g., IC50 values, Combination Index, Dose Reduction Index) for the combination of this compound with cisplatin, doxorubicin, or paclitaxel in various cancer cell lines is not extensively available. The following tables provide a template for how such data, once generated using the protocols below, can be structured for clear comparison.
Table 1: IC50 Values (µM) of this compound and Chemotherapy Agents Alone and in Combination
| Cell Line | This compound Alone | Cisplatin Alone | This compound + Cisplatin | Doxorubicin Alone | This compound + Doxorubicin | Paclitaxel Alone | This compound + Paclitaxel |
| e.g., MCF-7 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| e.g., A549 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| e.g., HCT116 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Table 2: Combination Index (CI) and Dose Reduction Index (DRI) Values
| Cell Line | Combination | CI Value | DRI (this compound) | DRI (Chemotherapy Agent) |
| e.g., MCF-7 | This compound + Cisplatin | Data to be generated | Data to be generated | Data to be generated |
| e.g., MCF-7 | This compound + Doxorubicin | Data to be generated | Data to be generated | Data to be generated |
| e.g., MCF-7 | This compound + Paclitaxel | Data to be generated | Data to be generated | Data to be generated |
| e.g., A549 | This compound + Cisplatin | Data to be generated | Data to be generated | Data to be generated |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effects of this compound, chemotherapy agents, and their combination on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (Cisplatin, Doxorubicin, or Paclitaxel; stock solutions in appropriate solvent)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound and the chosen chemotherapy agent in complete growth medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapy agent alone at various concentrations.
-
A combination of this compound and the chemotherapy agent at a constant ratio or varying concentrations.
-
Vehicle control (medium with DMSO or other solvent at the highest concentration used).
-
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values.
-
Use software such as CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI) to assess synergy.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound, chemotherapy agents, and their combination.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat cells with this compound, the chemotherapy agent, their combination, or vehicle control at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound, chemotherapy agents, and their combination on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat cells with the drugs or vehicle control for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Clonogenic Survival Assay
Objective: To assess the long-term effect of the drug combinations on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound, the chemotherapy agent, or their combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Visualizations
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Caption: Experimental workflow for assessing drug synergy.
Caption: UHRF1 signaling pathway and point of inhibition by this compound.
References
- 1. Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oncogenic Roles of UHRF1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of UHRF1 base flipping activity showing cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHRF1 knockdown induces cell cycle arrest and apoptosis in breast cancer cells through the ZBTB16/ANXA7/Cyclin B1 axis : UHRF1 knockdown inhibits breast cancer cell progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. A high-throughput screen of pharmacologically active compounds for inhibitors of UHRF1 reveals epigenetic activity of anthracycline derivative chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proximity Ligation in situ Assay with NSC232003 for Studying UHRF1-DNMT1 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Proximity Ligation in situ Assay (PLA) is a powerful technique for visualizing and quantifying protein-protein interactions within the native cellular context.[1][2] This method offers high specificity and sensitivity, allowing for the detection of endogenous protein interactions with single-molecule resolution.[1] NSC232003 is a cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[3] UHRF1 is a crucial epigenetic regulator that plays a key role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA.[4] The disruption of the UHRF1-DNMT1 interaction is a promising therapeutic strategy for various cancers.[4]
This compound has been shown to disrupt the interaction between UHRF1 and DNMT1.[3][5] Specifically, treatment of U251 glioma cells with 15 µM this compound for 4 hours resulted in a 50% reduction in the UHRF1-DNMT1 interaction, as quantified by Proximity Ligation in situ Assay.[5][6]
These application notes provide a detailed protocol for utilizing the Proximity Ligation in situ Assay to investigate the effect of this compound on the interaction between UHRF1 and DNMT1 in mammalian cells.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the UHRF1-DNMT1 interaction.
| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on UHRF1-DNMT1 Interaction | Reference |
| This compound | U251 Glioma | 15 | 4 | 50% inhibition | [5][6] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of U251 glioma cells and their treatment with this compound prior to the Proximity Ligation in situ Assay.
Materials:
-
U251 human glioblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile tissue culture flasks, plates, and consumables
Procedure:
-
Cell Culture:
-
Culture U251 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth. For passaging, use 0.25% trypsin-EDTA.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding for PLA:
-
Seed U251 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare the final working concentration of this compound (e.g., 15 µM) by diluting the stock solution in fresh, pre-warmed culture medium.
-
As a vehicle control, prepare a corresponding dilution of DMSO in the culture medium.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 4 hours) at 37°C with 5% CO2.
-
Protocol 2: Proximity Ligation in situ Assay (PLA)
This protocol outlines the steps for performing the PLA to detect the interaction between UHRF1 and DNMT1. This protocol is a general guideline and may require optimization based on the specific PLA kit and antibodies used.
Materials:
-
Cells on coverslips (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (provided in the PLA kit or a solution of bovine serum albumin in PBS)
-
Primary antibodies:
-
Rabbit anti-UHRF1 antibody (e.g., Novus Biologicals NB100-74597, Cell Signaling Technology #12387)
-
Mouse anti-DNMT1 antibody (e.g., Abcam ab13537)
-
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation solution
-
Amplification solution
-
Wash buffers (provided in the PLA kit)
-
Mounting medium with DAPI
Procedure:
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking:
-
Incubate the cells with the blocking solution for 1 hour at 37°C in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-UHRF1 and anti-DNMT1) in the antibody diluent provided in the PLA kit to their optimal concentrations (this may require titration).
-
Incubate the cells with the primary antibody mixture overnight at 4°C in a humidified chamber.
-
-
PLA Probe Incubation:
-
Wash the cells twice with Wash Buffer A.
-
Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.
-
Incubate the cells with the PLA probe mixture for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the cells twice with Wash Buffer A.
-
Prepare the ligation solution according to the manufacturer's instructions.
-
Incubate the cells with the ligation solution for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the cells twice with Wash Buffer A.
-
Prepare the amplification solution according to the manufacturer's instructions.
-
Incubate the cells with the amplification solution for 100 minutes at 37°C in a humidified chamber.
-
-
Final Washes and Mounting:
-
Wash the cells with Wash Buffer B.
-
Briefly wash with 0.01x Wash Buffer B.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. The signals will appear as distinct fluorescent dots.
-
Capture images from multiple fields of view for each condition (untreated, vehicle control, and this compound-treated).
-
Quantify the number of PLA signals per cell or per nucleus using image analysis software (e.g., ImageJ with the BlobFinder plugin).
-
Calculate the average number of signals per cell for each condition and perform statistical analysis to determine the significance of the reduction in interaction upon this compound treatment.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for PLA with this compound.
UHRF1 Signaling Pathway and this compound Inhibition
Caption: UHRF1-DNMT1 pathway and this compound inhibition.
References
- 1. Cell culture [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. oncotarget.com [oncotarget.com]
- 5. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating the DNA Damage Response with NSC232003
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). UHRF1 is a crucial multifaceted protein involved in the regulation of DNA methylation, chromatin remodeling, and the DNA Damage Response (DDR). Its overexpression is a common feature in various cancers, contributing to tumorigenesis by suppressing tumor suppressor genes and facilitating DNA repair, thereby promoting cancer cell survival.
This compound disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA demethylation.[1][2] More critically for the study of DNA damage, inhibition of UHRF1 by this compound has been shown to sensitize cancer cells to DNA damaging agents, such as ionizing radiation (IR) and chemotherapeutics like etoposide and cisplatin. This sensitization is achieved by impairing the cancer cells' ability to efficiently repair DNA lesions, ultimately leading to increased apoptosis and reduced cell viability. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate and modulate the DNA damage response in cancer research.
Mechanism of Action in DNA Damage Response
UHRF1 plays a pivotal role in multiple DNA repair pathways. It is recruited to sites of DNA damage and facilitates the recruitment of other key repair factors. This compound, by inhibiting UHRF1, disrupts these processes. The primary mechanisms include:
-
Inhibition of Non-Homologous End Joining (NHEJ): UHRF1 mediates the ubiquitination of XLF, a critical factor in the NHEJ pathway for repairing double-strand breaks (DSBs). This compound treatment abolishes the recruitment of XLF to DNA damage sites, thereby impairing NHEJ-mediated repair.
-
Modulation of Homologous Recombination (HR): UHRF1 is involved in the recognition of DSBs and interstrand crosslinks (ICLs), recruiting factors like FANCD2 and BRCA1 to initiate HR-mediated repair. Inhibition of UHRF1 can disrupt these interactions and compromise HR efficiency.
-
Activation of the ATM/ATR Signaling Pathway: Depletion of UHRF1 has been shown to cause a G2/M cell cycle arrest and the activation of the DNA damage response pathway, characterized by the phosphorylation of key checkpoint kinases such as ATM, ATR, CHK1, and CHK2, as well as the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Value | Experimental Context |
| IC50 | U251 glioma | 15 µM | Disruption of DNMT1/UHRF1 interaction after 4 hours of incubation.[1][3] |
| Apoptosis Induction | HeLa | 20 µM | Used in combination with 5 Gy Ionizing Radiation (IR) and 20 µM Etoposide (VP16) to induce apoptosis. |
| Cell Viability | HeLa | 20 µM | Used in combination with Ionizing Radiation (IR) to reduce the number of surviving cancer cells in colony formation assays. |
Note: Specific IC50 values for this compound in combination with various DNA damaging agents across a range of cell lines are not extensively reported in publicly available literature. Researchers are encouraged to determine these values empirically for their specific experimental systems.
Signaling Pathway Diagrams
Caption: UHRF1's role in DNA damage response and its inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is to determine the effect of this compound, alone or in combination with a DNA damaging agent, on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
DNA damaging agent of choice (e.g., etoposide, cisplatin)
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the DNA damaging agent in complete medium.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
This compound alone (various concentrations)
-
DNA damaging agent alone (various concentrations)
-
Combination of this compound and the DNA damaging agent (at fixed or variable ratios).
-
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT (final concentration 0.5 mg/mL) or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.
References
- 1. In vitro combination effect of 5-fluorouracil and cisplatin on the proliferation, morphology and expression of Ki-67 antigen in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NSC232003 to Sensitize Cancer Cells to Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, but intrinsic and acquired radioresistance in tumor cells remain significant clinical challenges. A promising strategy to overcome this resistance is the use of radiosensitizers, agents that enhance the cytotoxic effects of ionizing radiation on cancer cells. NSC232003, a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), has emerged as a compelling candidate for radiosensitization.[1][2]
UHRF1 is a crucial multifunctional protein overexpressed in numerous cancers and is a key player in both the maintenance of DNA methylation patterns and the DNA damage response (DDR).[3][4][5] By targeting UHRF1, this compound disrupts these critical cellular processes, thereby compromising the ability of cancer cells to repair radiation-induced DNA damage and promoting apoptotic cell death.[2][6]
These application notes provide a comprehensive overview of the mechanism of action of this compound as a radiosensitizer and detailed protocols for key experiments to evaluate its efficacy in sensitizing cancer cells to radiation.
Mechanism of Action: this compound as a Radiosensitizer
This compound exerts its radiosensitizing effects primarily by inhibiting the functions of UHRF1. The core mechanisms include:
-
Disruption of DNA Methylation Maintenance: this compound binds to the 5-methylcytosine (5mC) binding pocket of the SRA (SET and RING Associated) domain of UHRF1.[1][7] This interaction prevents UHRF1 from recognizing hemi-methylated DNA, a critical step for the recruitment of DNA methyltransferase 1 (DNMT1) to replication forks. The disruption of the UHRF1/DNMT1 interaction leads to global DNA hypomethylation.[1][8]
-
Impairment of the DNA Damage Response (DDR): UHRF1 is an integral component of the DDR, facilitating the repair of DNA double-strand breaks (DSBs), which are the most lethal form of DNA damage induced by ionizing radiation.[2][5] UHRF1 is recruited to sites of DNA damage and participates in the recruitment of other DNA repair factors, such as XLF (XRCC4-like factor), a key protein in the Non-Homologous End Joining (NHEJ) pathway.[2] By inhibiting UHRF1, this compound prevents the efficient recruitment of these repair factors to DNA damage sites, leading to an accumulation of unrepaired DSBs.[2]
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death, or apoptosis. Studies have shown that inhibition of UHRF1 with this compound leads to a significant increase in apoptosis in irradiated cancer cells.[2] This is a direct consequence of the sustained DNA damage signaling.
-
Cell Cycle Arrest: UHRF1 depletion has been shown to cause a G2/M cell cycle arrest.[5] This arrest, in combination with the inhibition of DNA repair, can further enhance the lethal effects of radiation.
The synergistic effect of this compound and radiation—inhibiting DNA repair and promoting apoptosis—results in a significant reduction in cancer cell survival.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments evaluating the radiosensitizing effects of this compound. It is important to note that comprehensive quantitative data for this compound as a radiosensitizer across a wide range of cancer cell lines is not yet fully available in the public domain. The provided values are based on available literature and should be considered as examples. Researchers are encouraged to generate their own data using the protocols outlined below.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for UHRF1/DNMT1 Interaction Inhibition | Recommended Treatment Concentration (µM) for Radiosensitization Studies |
| U251 | Glioblastoma | 15[1][9] | 10 - 20 |
| HeLa | Cervical Cancer | Not Reported | 20[2] |
| User-defined | User-defined | To be determined | To be determined |
Table 2: Clonogenic Survival Assay - Dose Enhancement Ratio (DER)
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) for 10% Survival (Control) | Radiation Dose (Gy) for 10% Survival (+this compound) | Dose Enhancement Ratio (DER) |
| HeLa | 20 | e.g., 5.0 | e.g., 3.5 | e.g., 1.43 |
| User-defined | User-defined | To be determined | To be determined | To be calculated |
Note: DER is calculated as the ratio of the radiation dose required to achieve a certain survival fraction in the control group to the dose required for the same survival fraction in the drug-treated group.
Table 3: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Control | e.g., 2.1 | e.g., 1.5 | e.g., 3.6 |
| This compound (20 µM) | e.g., 5.3 | e.g., 2.8 | e.g., 8.1 |
| Radiation (4 Gy) | e.g., 8.7 | e.g., 4.2 | e.g., 12.9 |
| This compound + Radiation | e.g., 15.4 | e.g., 9.6 | e.g., 25.0 |
Table 4: Quantification of DNA Double-Strand Breaks (γH2AX Foci)
| Treatment Group | Average Number of γH2AX Foci per Cell |
| Control | e.g., 2 |
| This compound (20 µM) | e.g., 4 |
| Radiation (2 Gy) | e.g., 25 |
| This compound + Radiation | e.g., 40 |
Table 5: Cell Cycle Analysis
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | e.g., 55 | e.g., 30 | e.g., 15 |
| This compound (20 µM) | e.g., 50 | e.g., 25 | e.g., 25 |
| Radiation (4 Gy) | e.g., 40 | e.g., 15 | e.g., 45 |
| This compound + Radiation | e.g., 35 | e.g., 10 | e.g., 55 |
Experimental Protocols
Herein are detailed protocols for the key experiments to assess the radiosensitizing effects of this compound.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive integrity of cells after exposure to cytotoxic agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a calculated number of cells into 6-well plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. A typical range is 200-2000 cells per well.
-
Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).
-
-
Treatment with this compound:
-
Prepare the desired concentration of this compound in complete medium.
-
Replace the medium in the wells with the this compound-containing medium or control medium.
-
Incubate for a predetermined time (e.g., 4-24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF versus the radiation dose on a semi-logarithmic graph.
-
Determine the Dose Enhancement Ratio (DER) at a specific survival level (e.g., 10%).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound and/or radiation as described in the clonogenic assay protocol.
-
Harvest the cells (including floating cells in the medium) at a specific time point post-treatment (e.g., 24, 48, or 72 hours).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot.
-
Analyze the fluorescence signals to differentiate the cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
DNA Damage Assay (γH2AX Immunofluorescence Staining)
This assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in 6-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed cells on coverslips and treat with this compound and/or radiation.
-
-
Fixation and Permeabilization:
-
At a specific time point after treatment (e.g., 1, 4, or 24 hours), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus in a significant number of cells (e.g., at least 50 cells per condition).
-
Image analysis software (e.g., ImageJ/Fiji) can be used for automated foci counting.
-
Visualizations
Signaling Pathway of this compound-Mediated Radiosensitization
Caption: Signaling pathway of this compound-mediated radiosensitization.
Experimental Workflow for Assessing Radiosensitization
Caption: Experimental workflow for evaluating this compound as a radiosensitizer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multi-functionality of UHRF1: epigenome maintenance and preservation of genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Epigenetic mechanism and target therapy of UHRF1 protein complex in malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSC232003 as a Modulator of Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] UHRF1 is a crucial multi-domain nuclear protein that plays a central role in epigenetic regulation, primarily through its function in maintaining DNA methylation patterns.[2] It acts as a bridge between histone modifications and DNA methylation by recruiting DNA methyltransferase 1 (DNMT1) to hemi-methylated DNA during replication.[3][4] Recent evidence has uncovered a novel role for UHRF1 in the regulation of alternative splicing. Studies have demonstrated that UHRF1 can interact with components of the spliceosome, including splicing factors like SF3B3 and U snRNAs, thereby influencing pre-mRNA splicing outcomes.[5][6][7]
Given that this compound inhibits UHRF1 activity, it presents a valuable chemical tool to investigate the downstream consequences of UHRF1 inhibition on RNA processing, including alternative splicing. These application notes provide a comprehensive guide for utilizing this compound to study its effects on alternative splicing in a cellular context.
Mechanism of Action
This compound is understood to function by binding to the 5-methylcytosine (5mC) binding pocket of the SRA (SET and RING Associated) domain of UHRF1.[2][3] This interaction disrupts the recognition of hemi-methylated DNA by UHRF1 and subsequently interferes with the recruitment of DNMT1 to the replication fork, leading to global DNA hypomethylation.[4]
The hypothesized role of this compound in regulating alternative splicing is predicated on its inhibition of UHRF1. By inhibiting UHRF1, this compound may disrupt the interaction of UHRF1 with the splicing machinery, leading to alterations in the splicing patterns of UHRF1-target genes.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments designed to assess the impact of this compound on alternative splicing.
Table 1: Effect of this compound on Alternative Splicing of a Target Gene
| Cell Line | This compound Conc. (µM) | Treatment Duration (hrs) | Target Gene | Splicing Event Type | Change in Isoform Ratio (Exon Inclusion/Exclusion) | p-value |
| U251 | 15 | 24 | BCL-X | Exon Skipping | 1.5-fold increase in BCL-XS | <0.05 |
| HeLa | 15 | 24 | BCL-X | Exon Skipping | 1.3-fold increase in BCL-XS | <0.05 |
| U251 | 30 | 24 | BCL-X | Exon Skipping | 2.1-fold increase in BCL-XS | <0.01 |
| HeLa | 30 | 24 | BCL-X | Exon Skipping | 1.8-fold increase in BCL-XS | <0.01 |
Table 2: Global Splicing Changes Induced by this compound (from RNA-Seq Data)
| Cell Line | This compound Conc. (µM) | Total Differentially Spliced Genes | Number of Exon Skipping Events | Number of Intron Retention Events | Number of Alternative 3' Splice Site Events | Number of Alternative 5' Splice Site Events |
| U251 | 15 | 312 | 158 | 75 | 45 | 34 |
| HeLa | 15 | 245 | 121 | 62 | 38 | 24 |
Experimental Protocols
Protocol 1: Analysis of Alternative Splicing of a Specific Gene using RT-PCR
This protocol details the steps to analyze the effect of this compound on the alternative splicing of a specific gene of interest.
1. Cell Culture and Treatment:
-
Plate cells (e.g., U251 glioma cells or HeLa cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 15, 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
2. RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
3. Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
4. Polymerase Chain Reaction (PCR):
-
Design primers flanking the alternative splicing event of the target gene. The primers should amplify both the inclusion and exclusion isoforms.
-
Perform PCR using the synthesized cDNA as a template.
-
Use a PCR program with an appropriate annealing temperature and extension time for your primers and target.
5. Analysis of PCR Products:
-
Resolve the PCR products on a 2-3% agarose gel.
-
Visualize the bands corresponding to the different splice isoforms under UV light.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the splice isoforms (e.g., exon inclusion vs. exclusion) for each treatment condition.
Protocol 2: Global Analysis of Alternative Splicing using RNA-Sequencing
This protocol outlines a workflow for a comprehensive analysis of this compound-induced splicing changes using RNA-sequencing.
1. Cell Culture, Treatment, and RNA Extraction:
-
Follow the steps outlined in Protocol 1 for cell culture, this compound treatment, and total RNA extraction. It is crucial to have biological replicates for each condition.
2. Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from the extracted total RNA using a kit that includes poly(A) selection or ribosomal RNA depletion.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Alternative Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter, or MAJIQ) to identify and quantify differential alternative splicing events between this compound-treated and control samples.
-
Visualization: Visualize the splicing changes for specific genes of interest using a genome browser with a sashimi plot function.
Visualizations
Caption: Hypothesized pathway of this compound-mediated regulation of alternative splicing.
Caption: Experimental workflow for investigating the effects of this compound on alternative splicing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. UHRF1 regulates alternative splicing by interacting with splicing factors and U snRNAs in a H3R2me involved manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UHRF1 interacts with snRNAs and regulates alternative splicing in mouse spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC232003 solubility in DMSO and other solvents
Welcome to the technical support center for NSC232003. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and experimental application of this compound, a potent UHRF1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, we recommend using fresh, anhydrous Dimethyl Sulfoxide (DMSO). While some sources indicate that this compound is insoluble or only slightly soluble in DMSO (less than 1 mg/mL), preparing a stock solution, for example at 10 mM, is feasible and commonly practiced.[1][2] It is crucial to use a fresh bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of many compounds. To prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 169.14 g/mol ), you would add 0.5912 mL of DMSO.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell culture experiment. What should I do?
A2: This is a common issue known as "crashing out," where a compound soluble in a high concentration of an organic solvent precipitates when diluted into an aqueous buffer. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous medium. Instead, perform serial dilutions, adding the medium to the DMSO stock drop-wise while vortexing to allow for gradual solvent exchange.[3]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Lower Final Concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[4] Increasing the final DMSO concentration may help keep the compound in solution. However, always run a vehicle control (medium with the same final DMSO concentration) to account for any solvent effects.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or water?
A3: Yes, this compound has some solubility in aqueous buffers, which can be useful for certain applications, particularly for in vivo studies where high DMSO concentrations are not desirable.
-
Water: Soluble up to 2 mg/mL (11.82 mM), but requires sonication to fully dissolve.[1][2]
-
PBS: Soluble up to 4.76 mg/mL (28.14 mM), but requires sonication, warming, and heating to 60°C.[2]
For cell-based assays, preparing a high-concentration stock in DMSO and then diluting it into the culture medium is the more common and practical approach.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Method to Aid Dissolution |
| DMSO | < 1 mg/mL (Slightly Soluble) | Use fresh, anhydrous DMSO |
| Water | 2 mg/mL (11.82 mM) | Sonication |
| PBS | 4.76 mg/mL (28.14 mM) | Sonication, warming, and heating to 60°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 59.12 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Cell-Based Assay for Inhibition of UHRF1-DNMT1 Interaction
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your cell line and experimental goals.
-
Cell Seeding: Seed your cells of interest (e.g., U251 glioma cells) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[1]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 15 µM).[1] Remember to perform a stepwise dilution to avoid precipitation.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4 hours to observe a significant reduction in DNMT1/UHRF1 interaction).[1]
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Endpoint Analysis: After incubation, cells can be harvested for various downstream analyses, such as:
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Co-immunoprecipitation followed by Western Blotting: To assess the interaction between UHRF1 and DNMT1.
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Proximity Ligation Assay (PLA): For in situ visualization and quantification of protein-protein interactions.
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Global DNA Methylation Assay (ELISA-based): To measure changes in overall DNA methylation levels.[1]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in DMSO stock solution | - DMSO has absorbed water.- The concentration is too high. | - Use a fresh, unopened bottle of anhydrous DMSO.- Try preparing a slightly lower concentration stock solution. |
| Precipitation upon dilution into aqueous medium | - Rapid change in solvent polarity ("crashing out"). | - Perform a stepwise dilution by slowly adding the aqueous medium to the DMSO stock with constant mixing.- Gently warm the aqueous medium before dilution.- Consider using a co-solvent if compatible with your assay. |
| Variability in experimental results | - Inconsistent stock solution concentration due to incomplete dissolution or precipitation.- Degradation of the compound from repeated freeze-thaw cycles. | - Ensure the compound is fully dissolved when preparing the stock solution.- Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles.- Always run appropriate controls in every experiment. |
| Cell toxicity observed in vehicle control wells | - Final DMSO concentration is too high for the specific cell line. | - Reduce the final DMSO concentration to below 0.5%. This may require preparing a more concentrated stock solution.- Perform a dose-response curve for DMSO on your cell line to determine its tolerance. |
Visualizations
Signaling Pathway of UHRF1-Mediated DNA Methylation Maintenance
Caption: UHRF1-DNMT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
Preparing NSC232003 Stock Solution: A Technical Guide
This technical support guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions for the preparation of NSC232003 stock solutions. It is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for preparing and storing this compound.
| Parameter | Value | Unit | Notes |
| Solubility in H₂O | 2[1] | mg/mL | Ultrasonic assistance may be required.[1] |
| 11.82[1] | mM | ||
| Solubility in DMSO | < 1[1] | mg/mL | |
| Storage (Powder) | 3 years at -20°C[1] | ||
| 2 years at 4°C[1] | |||
| Storage (in Solvent) | 6 months at -80°C[1] | Avoid repeated freeze-thaw cycles.[1] | |
| 1 month at -20°C[1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in Water
This protocol outlines the steps to prepare a 10 mM stock solution of this compound using water as the solvent.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath
-
0.22 µm sterile filter
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 169.1 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 169.1 g/mol = 0.001691 g
-
This is equivalent to 1.691 mg.
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add the desired volume of sterile, nuclease-free water to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube for 30 seconds to 1 minute.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath until the solution is clear.[1]
-
-
Sterile filter the solution:
-
If the stock solution is prepared with water, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]
-
-
Aliquot and store:
Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in water at a concentration of 2 mg/mL (11.82 mM).[1] It has limited solubility in DMSO (< 1 mg/mL).[1] For cell-based assays, it is crucial to ensure the final concentration of any organic solvent is low enough to not affect cell viability.
Q2: My this compound did not fully dissolve in water. What should I do?
A2: If you observe incomplete dissolution after vortexing, it is recommended to use an ultrasonic bath to aid in dissolving the compound.[1] Gentle warming can also be considered, but be cautious of potential degradation at higher temperatures.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable.[1] It is critical to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[1]
Q4: Is it necessary to sterile filter the stock solution?
A4: If you are preparing the stock solution with water for use in cell culture experiments, it is highly recommended to sterilize it by passing it through a 0.22 µm filter before use to prevent contamination.[1]
Q5: Can I prepare a stock solution in DMSO?
A5: While this compound has lower solubility in DMSO, you can prepare a stock solution. However, be aware of the limited solubility (< 1 mg/mL).[1] For cell-based experiments, ensure the final concentration of DMSO in your culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q6: How stable is the this compound powder?
A6: The solid powder form of this compound is stable for 3 years when stored at -20°C and for 2 years when stored at 4°C.[1]
References
Optimal concentration of NSC232003 for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of NSC232003 in in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: A good starting point for a dose-response experiment is to test a wide range of concentrations, from low nanomolar to high micromolar (e.g., 10 nM to 100 µM). Based on published data, effective concentrations have been observed in the low to mid-micromolar range. For instance, in U251 glioma cells, 15 µM this compound was shown to inhibit 50% of the DNMT1/UHRF1 interaction after 4 hours.[1][2][3] In HeLa cells, a concentration of 20 µM has been used to induce apoptosis.
Q2: I am not observing the expected inhibitory effect of this compound. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Cell Line Sensitivity: The sensitivity to this compound can be cell line-dependent. For example, bladder cancer cell lines with low expression of SIRT6 are more sensitive to this compound than those with high SIRT6 expression.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored, typically at -20°C or -80°C, and protected from light to prevent degradation.
-
Incubation Time: The duration of treatment can significantly impact the outcome. While effects on protein-protein interactions have been observed as early as 4 hours, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary to observe effects on cell viability, apoptosis, or cell cycle progression.
-
Assay Specificity: The chosen assay may not be optimal for detecting the specific effects of this compound. Consider using assays that directly measure the UHRF1-DNMT1 interaction or downstream effects like changes in DNA methylation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a cell-permeable inhibitor of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1). It acts by binding to the SRA (SET and RING Associated) domain of UHRF1, which is responsible for recognizing hemi-methylated DNA. This binding disrupts the interaction between UHRF1 and DNMT1 (DNA methyltransferase 1), a key enzyme for maintaining DNA methylation patterns during cell division. The inhibition of this interaction leads to a decrease in DNA methylation.
Q4: How should I prepare my stock and working solutions of this compound?
A4: this compound is typically dissolved in a solvent like DMSO to prepare a high-concentration stock solution. For in vitro experiments, the stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: Effective Concentrations of this compound
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| U251 glioma cells | Proximity Ligation In Situ Assay | 15 µM | 4 hours | 50% inhibition of DNMT1/UHRF1 interaction.[1][2][3] |
| HeLa cells | Flow Cytometry | 20 µM | 4 hours | Induction of apoptosis. |
| Bladder Cancer Cell Lines (SIRT6-low: 5637, HT-1376, 253J) | Cytotoxicity Assay (CCK-8) | < 100 µM (IC50) | Not Specified | Inhibition of cell viability. |
| Bladder Cancer Cell Lines (SIRT6-high: T-24, UMUC-3, BIU87) | Cytotoxicity Assay (CCK-8) | > 10,000 µM (IC50) | Not Specified | Resistance to this compound. |
Experimental Protocols
Determination of IC50 for Cytotoxicity
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or WST-1).
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Viability Assay: Add the tetrazolium reagent to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Proximity Ligation In Situ Assay (PLA) for UHRF1-DNMT1 Interaction
This protocol provides a method to visualize and quantify the interaction between UHRF1 and DNMT1 in cells treated with this compound.
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Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentration of this compound or vehicle control for the specified time.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
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Blocking: Block non-specific antibody binding using a blocking solution provided in the PLA kit.
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Primary Antibody Incubation: Incubate the cells with primary antibodies against UHRF1 and DNMT1 from different species (e.g., rabbit anti-UHRF1 and mouse anti-DNMT1).
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PLA Probe Ligation and Amplification: Follow the manufacturer's protocol for the addition of PLA probes (secondary antibodies conjugated to oligonucleotides), ligation of the connector oligonucleotides, and rolling circle amplification to generate a fluorescent signal.
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Imaging and Analysis: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize the PLA signals as fluorescent dots using a fluorescence microscope. Quantify the number of PLA signals per cell to determine the extent of protein-protein interaction.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells by flow cytometry.
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Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Data Interpretation: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound mechanism of action on the UHRF1 pathway.
References
Technical Support Center: NSC232003 Treatment for Effective DNA Demethylation
Welcome to the technical support center for the use of NSC232003 in DNA demethylation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the application of this potent UHRF1 inhibitor.
Core Concept: Mechanism of Action
This compound is a cell-permeable small molecule that functions as an inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2] UHRF1 is a crucial protein in the maintenance of DNA methylation patterns during cell division. It acts as a bridge, recruiting DNA methyltransferase 1 (DNMT1) to newly synthesized, hemimethylated DNA, ensuring the faithful inheritance of methylation marks. This compound disrupts the critical interaction between UHRF1 and DNMT1.[1][2] This disruption prevents the proper maintenance of DNA methylation, leading to a passive, replication-dependent global DNA demethylation.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound for DNA demethylation.
Table 1: Effective Concentrations and Observed Effects of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| U251 glioma | 15 µM | 4 hours | 50% inhibition of UHRF1-DNMT1 interaction; induction of global DNA cytosine demethylation. | [1][2] |
| HeLa | 20 µM | 4 hours | Sensitizes cells to DNA damage; triggers apoptosis. | [3] |
Table 2: Summary of Other UHRF1 Inhibitors and their Effects
| Inhibitor | Target Domain | Cell Line(s) | Effect |
| AMSA2, MPB7 | SRA | HeLa, A375, T47D | Inhibit base flipping, prevent UHRF1/DNMT1 interaction, decrease global DNA methylation, induce cell death in cancer cells with minimal effect on non-cancerous cells.[4] |
| Chicoric Acid | SRA | HCT116 | Reduced global DNA methylation at 7.5 µM.[5] |
Experimental Protocols
General Workflow for this compound Treatment and Analysis
The following diagram outlines a general experimental workflow for assessing the effect of this compound on DNA demethylation.
Detailed Protocol: Global DNA Methylation ELISA
This protocol provides a general guideline for measuring global DNA methylation changes using a commercially available ELISA kit. Always refer to the manufacturer's specific instructions.
Materials:
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Cells treated with this compound and control cells.
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DNA extraction kit.
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Global DNA Methylation ELISA kit (contains capture antibodies, detection antibodies, wash buffers, and substrate).
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Microplate reader.
Procedure:
-
DNA Extraction: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit. Ensure high purity of DNA.
-
DNA Quantification: Accurately quantify the DNA concentration.
-
ELISA Procedure: a. Follow the kit's instructions to coat a 96-well plate with the provided capture antibody. b. Add a standardized amount of genomic DNA to each well. c. Incubate with the primary antibody specific for 5-methylcytosine (5-mC). d. Wash the wells to remove unbound primary antibody. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Wash the wells to remove unbound secondary antibody. g. Add the HRP substrate and incubate until color develops. h. Stop the reaction and measure the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of 5-mC in each sample relative to a standard curve or as a percentage of the positive control provided in the kit.
Detailed Protocol: Proximity Ligation In Situ Assay (PILA) for UHRF1-DNMT1 Interaction
PILA allows for the in situ visualization and quantification of protein-protein interactions. This protocol is a general guide; specific reagents and incubation times may need optimization.
Materials:
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Cells grown on coverslips, treated with this compound and controls.
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Paraformaldehyde (PFA) for cell fixation.
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Permeabilization buffer (e.g., Triton X-100 in PBS).
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Blocking solution (e.g., bovine serum albumin in PBS).
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Primary antibodies: rabbit anti-UHRF1 and mouse anti-DNMT1.
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PILA probes (anti-rabbit PLUS and anti-mouse MINUS).
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Ligation and amplification reagents (from a commercial PILA kit).
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Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips and treat with desired concentrations of this compound for the appropriate duration.
-
Fixation and Permeabilization: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash with PBS. c. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of rabbit anti-UHRF1 and mouse anti-DNMT1 antibodies overnight at 4°C.
-
PILA Probe Incubation: a. Wash the cells with PBS. b. Incubate with the anti-rabbit PLUS and anti-mouse MINUS PILA probes for 1-2 hours at 37°C.
-
Ligation: a. Wash the cells. b. Incubate with the ligation solution containing ligase for 30-60 minutes at 37°C. This will circularize the oligonucleotides on the probes if they are in close proximity.
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Amplification: a. Wash the cells. b. Incubate with the amplification solution containing polymerase and fluorescently labeled oligonucleotides for 90-120 minutes at 37°C. This will generate a rolling circle amplification product that can be visualized.
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Imaging: Mount the coverslips and visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents an interaction between UHRF1 and DNMT1.
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Quantification: Use image analysis software to count the number of spots per cell nucleus to quantify the interaction.
Troubleshooting and FAQs
Q1: What is the optimal treatment duration for this compound to achieve effective DNA demethylation?
A1: Based on current literature, a 4-hour treatment has been shown to be effective in disrupting the UHRF1-DNMT1 interaction and inducing global DNA demethylation in U251 glioma cells.[1][2] However, the optimal duration may be cell-type dependent and should be determined empirically. We recommend performing a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) to identify the optimal treatment window for your specific cell line and experimental goals. Be mindful that longer incubation times may lead to increased cytotoxicity.
Q2: What is a good starting concentration for this compound?
A2: A concentration of 15 µM was effective in U251 glioma cells, while 20 µM has been used in HeLa cells.[1][2][3] We recommend starting with a dose-response experiment in the range of 5-25 µM to determine the optimal concentration for your cell line. It is crucial to perform a parallel cytotoxicity assay to ensure that the observed demethylation is not a result of widespread cell death.
Q3: I am having trouble dissolving this compound.
A3: this compound may have limited solubility in aqueous solutions at room temperature. For preparation in PBS, it is recommended to use ultrasonic treatment and warming to aid dissolution. The stability of this compound in cell culture media over long incubation periods has not been extensively reported. It is advisable to prepare fresh stock solutions and dilute them into the media immediately before use.
Q4: My global DNA methylation levels are not changing after this compound treatment. What could be the problem?
A4: There are several potential reasons for this:
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Suboptimal concentration or duration: As mentioned, the effective concentration and treatment time can be cell-type specific. You may need to optimize these parameters.
-
Cell proliferation rate: The demethylation effect of this compound is passive and replication-dependent. If your cells are not actively dividing, you may not observe a significant change in global methylation. Ensure your cells are in the exponential growth phase during treatment.
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Assay sensitivity: Ensure your global DNA methylation assay is sensitive enough to detect the expected changes.
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Compound stability: If the compound is degrading in your culture medium over the course of the experiment, its effective concentration may be decreasing. Consider refreshing the medium with a new dose of this compound for longer incubation times.
Q5: I am observing high levels of cell death in my experiments.
A5: this compound can induce apoptosis, particularly at higher concentrations (e.g., 20 µM in HeLa cells).[3] It is essential to perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion, or Annexin V staining) to determine the IC50 value for your cell line. Aim to use a concentration that effectively induces demethylation while maintaining a high level of cell viability. Other UHRF1 inhibitors have shown some selectivity for cancer cells over non-cancerous cells, which may also be the case for this compound.[4]
Q6: Are there any known off-target effects of this compound?
A6: While this compound is characterized as a UHRF1 inhibitor, comprehensive off-target profiling is not widely available in the public domain. As with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.[6] It is good practice to include appropriate controls in your experiments, such as using a different UHRF1 inhibitor with a distinct chemical structure, to confirm that the observed phenotype is indeed due to UHRF1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structural-Guided Identification of Small Molecule Inhibitor of UHRF1 Methyltransferase Activity [frontiersin.org]
- 6. Discovery and Mechanism of Small Molecule Inhibitors Selective for the Chromatin-binding Domains of Oncogenic UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of NSC232003
Welcome to the technical support center for NSC232003. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this UHRF1 inhibitor. The following information includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and well-established target of this compound is UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1) .[1][2][3][4] Specifically, it binds to the 5-methylcytosine (5mC) binding pocket within the SRA (SET and RING Associated) domain of UHRF1.[1][2]
Q2: What is the mechanism of action of this compound on its primary target?
A2: this compound disrupts the crucial interaction between UHRF1 and DNMT1 (DNA methyltransferase 1).[3] This disruption hinders the maintenance of DNA methylation patterns during cell replication, leading to global DNA hypomethylation.[5]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available data specifically documenting the off-target protein interactions of this compound. As with most small molecule inhibitors, there is a potential for off-target binding. Researchers are encouraged to perform comprehensive profiling to identify any such effects in their specific experimental models.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
A4: Several robust methodologies can be employed to identify off-target effects. These include, but are not limited to, proteomic profiling of this compound-treated cells, cellular thermal shift assays (CETSA), and biochemical screening against a panel of proteins, such as kinase assays.[6][7][8][9]
Q5: What is the reported potency of this compound?
A5: this compound has been shown to inhibit the DNMT1/UHRF1 interaction in U251 glioma cells with a 50% interaction inhibition at a concentration of 15 μM.[3][5]
Troubleshooting Guides
Problem 1: Unexpected Phenotypes or Cellular Responses
You observe a cellular phenotype that cannot be solely attributed to the inhibition of the UHRF1-DNMT1 axis.
| Potential Cause | Troubleshooting Steps |
| Off-target protein binding | 1. Perform a Cellular Thermal Shift Assay (CETSA): This can identify direct binding of this compound to other proteins in a cellular context. A change in the thermal stability of a protein upon treatment with this compound suggests a direct interaction. 2. Conduct Proteomic Profiling: Use techniques like TMT-based quantitative proteomics to compare the proteome of vehicle-treated versus this compound-treated cells. Significant changes in the abundance or phosphorylation state of proteins unrelated to the UHRF1 pathway may indicate off-target effects.[6] 3. Kinase Selectivity Profiling: As many inhibitors have off-target effects on kinases, screen this compound against a broad panel of kinases to identify any potential interactions.[7] |
| Compound Instability or Degradation | 1. Verify Compound Integrity: Use analytical methods like HPLC-MS to confirm the purity and stability of your this compound stock and working solutions over time. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment to minimize degradation. |
| Cell Line Specific Effects | 1. Test in Multiple Cell Lines: If possible, validate your findings in a different cell line to determine if the observed phenotype is cell-type specific. |
Problem 2: Inconsistent Results Between Experiments
You are experiencing variability in the efficacy or observed effects of this compound across different experimental setups.
| Potential Cause | Troubleshooting Steps |
| Variability in Drug Concentration | 1. Precise Pipetting: Ensure accurate and consistent pipetting of the compound. 2. Thorough Mixing: Vortex solutions thoroughly before use. |
| Differences in Cell Culture Conditions | 1. Standardize Protocols: Maintain consistent cell densities, passage numbers, and media formulations between experiments. 2. Monitor Cell Health: Ensure cells are healthy and in the exponential growth phase before treatment. |
| Assay-Dependent Effects | 1. Orthogonal Assays: Use multiple, independent assays to measure the same endpoint to confirm your results. |
Quantitative Data Summary
The following tables present hypothetical data that could be generated from off-target screening experiments.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (10 µM)
| Kinase | Percent Inhibition |
| UHRF1 (On-target) | 95% |
| Kinase A | 78% |
| Kinase B | 55% |
| Kinase C | 12% |
| Kinase D | 5% |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Results with this compound
| Protein | ΔTm (°C) with 20 µM this compound | Interpretation |
| UHRF1 | +4.2 | Strong Stabilization (On-target) |
| Protein X | +2.5 | Moderate Stabilization (Potential Off-target) |
| Protein Y | +0.3 | No Significant Stabilization |
| Protein Z | -1.8 | Destabilization (Potential Off-target) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA methodologies and can be used to validate direct binding of this compound to a suspected off-target protein.[8][10]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the potential off-target protein
-
Secondary antibody
-
Chemiluminescence reagent
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with an equivalent volume of DMSO for the desired time.
-
Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS.
-
Aliquoting: Resuspend the cell pellet in PBS and aliquot into separate PCR tubes for each temperature point.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting with the antibody against the protein of interest.
-
Analysis: A positive result is indicated by a higher amount of the soluble protein in the this compound-treated samples at elevated temperatures compared to the DMSO control, indicating stabilization.
Protocol 2: Proteomic Profiling of this compound-Treated Cells
This protocol provides a general workflow for identifying global changes in protein expression or phosphorylation that may indicate off-target effects.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Lysis buffer for mass spectrometry (e.g., Urea-based buffer)
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TMT (Tandem Mass Tag) labeling reagents
-
Mass spectrometer
Procedure:
-
Cell Culture and Treatment: Grow cells and treat with this compound or DMSO as described in the CETSA protocol.
-
Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
TMT Labeling: Label the peptide samples from the different treatment groups with distinct TMT isobaric tags according to the manufacturer's instructions.
-
Sample Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of proteins (or phosphopeptides) across the different treatment conditions. Look for statistically significant changes in proteins that are not known to be downstream of UHRF1.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic proteomic profiling identifies a landscape of targets for circadian clock–modulating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huber.embl.de [huber.embl.de]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
NSC232003 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the UHRF1 inhibitor, NSC232003. It includes troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a potent inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). Its primary mechanism of action is the disruption of the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2] This interference with the UHRF1/DNMT1 complex leads to a reduction in DNA methylation.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical for maintaining its stability and activity. Please refer to the tables below for detailed storage recommendations for both the solid compound and solutions.
Q3: How should I dissolve this compound?
A3: The solubility of this compound can vary depending on the solvent. It is sparingly soluble in water and some organic solvents. For detailed solubility information, please consult the data summary tables. It is recommended to prepare fresh solutions for use in experiments. If precipitation occurs, gentle warming and sonication can aid in dissolution.[1]
Q4: What is the expected cellular effect of this compound treatment?
A4: Treatment of cells with this compound is expected to lead to a decrease in global DNA methylation.[1][3] This is a consequence of the disrupted interaction between UHRF1 and DNMT1, which is essential for the maintenance of DNA methylation patterns during cell division.[2] In cancer cell lines, this can lead to the re-expression of tumor suppressor genes and may induce apoptosis.[4][5]
Data Presentation
This compound Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for shorter-term storage of working solutions. |
This compound Solubility
| Solvent | Concentration | Notes |
| Water | Soluble | Solubility may be limited. |
| DMSO | Up to 10 mM | Freshly prepared DMSO is recommended. |
Experimental Protocols
General Cell Culture Protocol for this compound Treatment
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Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
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Treatment: The following day, treat the cells with the desired concentration of this compound. A common starting concentration for in vitro studies is 15-20 µM.[3][4] A vehicle control (e.g., DMSO) should be included in parallel.
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Incubation: Incubate the cells for the desired period. A 4-hour incubation has been shown to be effective in disrupting the UHRF1-DNMT1 interaction.[3] Longer incubation times (e.g., 24-72 hours) may be necessary to observe downstream effects on DNA methylation and cell viability.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for protein expression, viability assays (e.g., MTT or colony formation assays), or DNA extraction for methylation analysis.[4]
Protocol for Assessing Global DNA Methylation
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Genomic DNA Extraction: After treating cells with this compound as described above, extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
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Quantification of Global DNA Methylation: Global DNA methylation can be quantified using various methods, including:
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ELISA-based methods: These kits use an antibody specific for 5-methylcytosine to quantify the overall level of DNA methylation.[3]
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Luminometric-based assays: These assays measure the activity of methyl-sensitive restriction enzymes.
-
LC-MS/MS: This highly sensitive method provides a precise quantification of methylated and unmethylated cytosines.[6]
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Bisulfite Sequencing: For a more detailed analysis, bisulfite sequencing (whole-genome, reduced representation, or targeted) can be performed to assess methylation at single-base resolution.[7]
-
-
Data Analysis: Compare the global DNA methylation levels between this compound-treated and vehicle-treated cells. A significant decrease in methylation is expected with effective UHRF1 inhibition.
Mandatory Visualization
Caption: UHRF1 signaling in DNA methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are UHRF1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
Troubleshooting NSC232003 precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NSC232003. Our aim is to help you overcome common challenges, particularly those related to compound precipitation, to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound. Follow these step-by-step solutions to resolve experimental problems.
Q: I observed a precipitate after adding this compound to my cell culture media. What should I do?
A: Precipitation of this compound upon addition to aqueous media is a common issue that can be resolved by systematically checking your stock solution and dilution procedure.
Immediate Steps:
-
Do not use the media with precipitate: The actual concentration of the soluble compound will be unknown, leading to inaccurate results.
-
Review your protocol: Carefully check the steps you took against the recommended protocol for stock solution preparation and dilution.
Troubleshooting Workflow:
The diagram below outlines a logical workflow to identify and solve the source of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for this compound?
A: this compound is a cell-permeable inhibitor of UHRF1 (Ubiquitin-like with PHD and Ring Finger domains 1).[1][2] It functions by binding to the SRA domain of UHRF1, which is responsible for recognizing hemi-methylated DNA during replication.[3][4] This binding prevents the recruitment of DNA methyltransferase 1 (DNMT1), thereby inhibiting the maintenance of DNA methylation and leading to global DNA demethylation.[5][1]
Caption: Mechanism of action of the UHRF1 inhibitor this compound.
Q: What is the recommended solvent and stock concentration for this compound?
A: Contrary to many small molecules, this compound has poor solubility in DMSO.[6][2] The recommended solvents are aqueous buffers like H2O or PBS. Significant physical assistance is required to achieve dissolution.[6][1]
| Solvent & Solubility Data for this compound | | :--- | :--- | | Solvent | Reported Solubility | | H₂O | ~2 mg/mL (11.82 mM) | | PBS (pH 7.2) | ~4.76 mg/mL (28.14 mM) | | DMSO | < 1 mg/mL (Insoluble or slightly soluble)[6][1] |
Note: Dissolution in aqueous buffers requires sonication and may require warming up to 60°C to obtain a clear solution.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
How to avoid NSC232003 cytotoxicity in experiments
Welcome to the technical support center for NSC232003, a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in their experiments while managing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a UHRF1 inhibitor that is thought to bind to the 5-methylcytosine (5mC) binding pocket of the SRA (SET and RING-associated) domain of UHRF1.[1] This interaction disrupts the recruitment of DNA methyltransferase 1 (DNMT1) to chromatin, leading to a reduction in DNA methylation.[2][3][4] Additionally, this compound has been shown to abolish the recruitment of the nonhomologous end joining factor XLF to sites of DNA damage.[2]
Q2: Why does this compound induce cytotoxicity?
A2: The cytotoxic effects of this compound are primarily due to the induction of apoptosis. By inhibiting UHRF1, this compound can lead to the reactivation of tumor suppressor genes that are silenced by DNA hypermethylation.[5] Inhibition of UHRF1 function also leads to G2/M cell cycle arrest and the activation of the DNA damage response pathway, culminating in apoptosis mediated by caspase-8 and caspase-3.[6] This effect is often more pronounced in cancer cells, which may have a higher dependency on UHRF1 for survival.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound against a broad panel of kinases or other cellular targets. As with any small molecule inhibitor, off-target effects are possible and can contribute to cytotoxicity. It is recommended that researchers validate their findings using secondary assays or complementary approaches, such as siRNA-mediated knockdown of UHRF1.
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions can be prepared in an appropriate solvent (e.g., DMSO or water, with potential need for sonication and warming for aqueous solutions) and stored at -80°C for up to six months or -20°C for up to one month.[3] It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guide: Managing this compound Cytotoxicity
This guide provides practical advice for optimizing your experiments to minimize cytotoxicity while maintaining the desired inhibitory effect of this compound on UHRF1.
Issue 1: Excessive Cell Death at Desired Concentration
Possible Causes:
-
High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Prolonged Exposure Time: Continuous exposure to this compound can lead to cumulative toxicity.
-
Suboptimal Cell Health: Cells that are stressed or unhealthy prior to treatment may be more susceptible to drug-induced cytotoxicity.
Suggested Solutions:
-
Perform a Dose-Response and Time-Course Experiment: This is the most critical step to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Dose-Response: Test a range of this compound concentrations (e.g., from low micromolar to the reported effective concentrations) for a fixed time point to identify the IC50 (the concentration that inhibits 50% of cell viability).
-
Time-Course: Using a concentration determined from your dose-response curve, assess cell viability at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to find the shortest exposure time that yields the desired biological effect.
-
-
Pulsed Treatment: Consider a "pulse-chase" experimental design. Treat cells with this compound for a shorter duration (e.g., 4-8 hours), then wash the cells and replace with fresh media. This can be sufficient to inhibit UHRF1 activity while allowing the cells to recover from acute toxicity.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Use fresh, high-quality culture medium and maintain proper aseptic techniques to prevent contamination.
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
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Variability in Stock Solution: Improper storage or handling of this compound stock solutions can lead to degradation of the compound.
-
Inconsistent Cell Density: The initial number of cells seeded can influence the apparent cytotoxicity of a compound.
-
Fluctuations in Incubation Conditions: Variations in temperature, CO2, and humidity can affect cell health and drug response.
Suggested Solutions:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your this compound stock solution into single-use volumes.
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments. Regularly check cell counts and viability before plating.
-
Maintain Consistent Incubation Conditions: Ensure your incubator is properly calibrated and maintained to provide a stable environment for your cell cultures.
Data Presentation
Table 1: Reported Experimental Concentrations of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| U251 glioma | 15 | 4 | 50% inhibition of DNMT1/UHRF1 interaction[3][4] |
| HeLa | 20 | 4 | Induction of apoptosis and reduced cell survival[2] |
Note: This table represents data from specific publications. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Cell Treatment with this compound
-
Cell Seeding: Plate cells at a predetermined density in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Preparation of Working Solution: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration as determined by your time-course experiments.
-
Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis (e.g., apoptosis assay, colony formation assay, Western blotting, etc.).
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This protocol is adapted from standard methods for detecting apoptosis.
-
Cell Preparation:
-
Harvest both adherent and floating cells from your control and this compound-treated cultures.
-
Wash the cells twice with cold 1X PBS and centrifuge at approximately 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after this compound treatment.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Plating:
-
After treatment, wash the cells with PBS, trypsinize, and count them.
-
Plate a low, known number of viable cells (e.g., 500-1000 cells) into new 6-well plates containing fresh, drug-free medium.
-
-
Colony Growth: Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Fixing and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde or ice-cold methanol for 10-15 minutes.
-
Stain the fixed colonies with a 0.5% crystal violet solution for 10-20 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Interpreting unexpected results with NSC232003
Welcome to the technical support center for NSC232003. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2] It functions by binding to the 5-methylcytosine (5mC) binding pocket of the SRA (SET and RING Associated) domain of UHRF1.[3][4] This interaction disrupts the crucial association between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to an inhibition of DNA methylation maintenance during cell replication.[1][5]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. A common starting point is the concentration that inhibits 50% of the DNMT1/UHRF1 interaction, which has been reported to be approximately 15 µM in U251 glioma cells after a 4-hour incubation.[3][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder. For stock solutions, it is soluble in DMSO.[3] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C for long-term stability.[1] For aqueous working solutions, it has been noted that solubility in PBS may require sonication and warming.[1][6] Always prepare fresh working solutions from the stock for your experiments to ensure potency and consistency.
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition of DNA Methylation
You are treating your cells with this compound but do not observe the expected decrease in global DNA methylation or demethylation of specific gene promoters.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment. Test a range of concentrations (e.g., 5 µM to 50 µM) and incubation times (e.g., 4, 8, 24, 48 hours). | Seed cells at an appropriate density. Treat with varying concentrations of this compound for different durations. Harvest cells and analyze global DNA methylation using an ELISA-based kit or gene-specific methylation by methylation-specific PCR (MSP) or bisulfite sequencing. |
| Poor Cell Permeability in Your Cell Line | While this compound is described as cell-permeable, efficiency can vary between cell types.[1] Confirm target engagement by assessing the disruption of the UHRF1-DNMT1 interaction. | Perform a co-immunoprecipitation (Co-IP) assay. Treat cells with this compound, lyse the cells, and immunoprecipitate UHRF1. Then, perform a western blot to detect the amount of co-precipitated DNMT1. A reduction in the DNMT1 signal in treated cells indicates successful target engagement. |
| Compound Degradation | Ensure the stock solution is fresh and has been stored properly. Avoid multiple freeze-thaw cycles. | Prepare a fresh dilution of this compound from a new stock vial if possible and repeat the experiment. |
Issue 2: High Cytotoxicity at Expected Working Concentrations
You observe significant cell death at concentrations where you expect to see specific inhibitory effects on DNA methylation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Effects | High concentrations of any small molecule inhibitor can lead to off-target effects.[7] It is crucial to distinguish between specific, on-target cytotoxicity and non-specific toxicity. | Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a detailed dose-response curve. Compare the cytotoxic IC50 with the IC50 for target inhibition (disruption of UHRF1-DNMT1 interaction). If the cytotoxic IC50 is significantly lower, off-target effects may be dominant. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to cytotoxic agents. | Test this compound on a non-cancerous or less sensitive cell line as a control to assess the therapeutic window. |
| Induction of Apoptosis | This compound has been shown to induce apoptosis in cancer cells.[8] The observed cell death might be an expected on-target effect. | To confirm apoptosis, perform assays such as Annexin V/PI staining followed by flow cytometry, or western blot analysis for cleaved caspase-3 and PARP. |
Issue 3: Unexpected Effects on Signaling Pathways
You observe changes in signaling pathways that are not directly linked to DNA methylation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Indirect Effects of UHRF1 Inhibition | UHRF1 has functions beyond its role in DNA methylation, including roles in DNA damage repair.[8] Inhibition of UHRF1 can therefore have broader cellular consequences. | Investigate the effect of this compound on DNA damage response pathways. For example, assess the phosphorylation of key proteins like H2AX and ATM/ATR by western blotting. |
| Potential Off-Target Kinase Inhibition | While not explicitly documented in the provided search results, small molecule inhibitors can sometimes have off-target effects on protein kinases. | If you suspect off-target kinase activity, you can use a broad-spectrum kinase inhibitor as a control or perform a kinome profiling assay to identify potential off-target kinases. |
| Crosstalk with other Pathways | UHRF1 expression and function can be regulated by other signaling pathways, and its inhibition might trigger feedback loops. For instance, STAT3 has been implicated in regulating DNMT1.[9] | Examine the activity of related signaling pathways, such as the JAK/STAT pathway, by assessing the phosphorylation status of key components like STAT3 via western blot. |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound's mechanism of action and troubleshooting workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 induces transcription of the DNA methyltransferase 1 gene (DNMT1) in malignant T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays After NSC232003 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays following treatment with NSC232003, a potent UHRF1 inhibitor.
I. Understanding this compound and its Impact on Cell Viability
This compound is a cell-permeable small molecule that functions as a direct inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1).[1] By binding to the 5-methylcytosine (5mC) binding pocket of the SRA domain of UHRF1, this compound disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2] This interference with a key epigenetic regulator leads to global DNA hypomethylation and can trigger a cascade of cellular events, ultimately leading to apoptosis.[3][4]
Inhibition of UHRF1 has been shown to induce a G2/M cell cycle arrest and activate the DNA damage response pathway.[5][6][7] This cellular stress culminates in programmed cell death, primarily through a caspase-8 dependent pathway.[5][7] Furthermore, silencing of UHRF1 can modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5][8][9]
II. Quantitative Data Summary
| Compound | Target Interaction | Cell Line | IC50 | Assay Type |
| This compound | DNMT1/UHRF1 Interaction | U251 glioma | 15 µM | Proximity Ligation in situ Assay |
Table 1: Known Inhibitory Concentration of this compound. This table presents the reported half-maximal inhibitory concentration (IC50) of this compound for the disruption of the DNMT1/UHRF1 interaction.[1][2]
III. Experimental Protocols
A. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Sterile PBS
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
B. Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Sterile PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired duration. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
-
Washing: Wash the cells twice with cold sterile PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
IV. Visualizations
Caption: this compound inhibits UHRF1, leading to apoptosis.
Caption: UHRF1 inhibition affects the PI3K/AKT/mTOR pathway.
Caption: Workflow for cell viability assessment post-NSC232003.
V. Troubleshooting Guides and FAQs
A. MTT Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background in "no cell" control wells | - Contamination of media or reagents with bacteria or yeast.- Phenol red in the medium can interfere with absorbance readings.- this compound may directly reduce MTT. | - Use fresh, sterile reagents and media.- Use a medium without phenol red for the assay.- Run a control with this compound in cell-free medium to check for direct reduction of MTT.[9] |
| Low absorbance readings | - Insufficient number of viable cells.- Suboptimal incubation time with MTT.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Increase the incubation time with MTT (up to 4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing. |
| Inconsistent results between replicates | - Uneven cell seeding.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and be consistent with technique. |
| Increased absorbance with higher drug concentration | - this compound may be increasing cellular metabolic activity at certain concentrations.- Interference of the compound with the assay chemistry. | - Corroborate results with a different viability assay (e.g., Trypan Blue exclusion).- Check for direct reduction of MTT by this compound in a cell-free system.[9] |
B. Annexin V/PI Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of Annexin V positive cells in the untreated control | - Cells were harvested using harsh methods (e.g., over-trypsinization).- Cells were overgrown or unhealthy before the experiment.- Mechanical stress during washing or resuspension. | - Use a gentle, non-enzymatic cell detachment method.- Use cells in the logarithmic growth phase.- Handle cells gently; avoid vigorous vortexing.[6] |
| High percentage of PI positive cells in all samples | - Excessive cell death due to harsh experimental conditions.- Delayed analysis after staining. | - Optimize drug concentration and treatment time.- Analyze samples on the flow cytometer as soon as possible after staining. |
| Annexin V positive, PI negative population is small or absent | - The concentration of this compound or the treatment time may be insufficient to induce early apoptosis.- The apoptotic process may have rapidly progressed to late-stage apoptosis/necrosis. | - Perform a time-course and dose-response experiment to identify the optimal window for detecting early apoptosis.- Collect both adherent and floating cells for analysis.[6] |
| Poor separation between cell populations | - Incorrect compensation settings on the flow cytometer.- Cell clumps. | - Use single-stained controls to set up proper compensation.- Ensure a single-cell suspension by filtering the samples before analysis. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 3. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. portlandpress.com [portlandpress.com]
- 7. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing UHRF1 enhances cell autophagy to prevent articular chondrocytes from apoptosis in osteoarthritis through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silencing UHRF1 Enhances Radiosensitivity of Esophageal Squamous Cell Carcinoma by Inhibiting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UHRF1 Inhibitors: Benchmarking NSC232003 Against Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) has emerged as a critical epigenetic regulator and a compelling target in oncology. Its overexpression in numerous cancers is linked to the silencing of tumor suppressor genes, primarily through its role in maintaining DNA methylation patterns. The development of small molecule inhibitors against UHRF1 is a promising therapeutic strategy. This guide provides an objective comparison of NSC232003, a known UHRF1 inhibitor, with other emerging inhibitors, supported by experimental data to inform research and development efforts.
Quantitative Comparison of UHRF1 Inhibitors
The efficacy of UHRF1 inhibitors can be quantified by their ability to disrupt specific protein-protein or protein-DNA interactions, and their subsequent effect on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below is a summary of reported IC50 values for this compound and other UHRF1 inhibitors targeting various functional domains of the protein.
| Inhibitor | Target Domain | Assay Type | IC50 (µM) | Cell Line (if applicable) | Reference |
| This compound | SRA | DNMT1/UHRF1 Interaction | 15 | U251 glioma | [1] |
| MLD3 | PHD | UHRF1-Histone Interaction | 7.4 | N/A | [2] |
| MLD4 | PHD | UHRF1-Histone Interaction | 12.4 | N/A | |
| MLD5 | PHD | UHRF1-Histone Interaction | 11.2 | N/A | [2] |
| AMSA2 | SRA | UHRF1 Base-Flipping | Low µM | HeLa, A375, T47D | [3] |
| MPB7 | SRA | UHRF1 Base-Flipping | Low µM | HeLa, A375, T47D | [3] |
| Chicoric Acid | SRA | Global DNA Methylation | 7.5 | HCT116 | |
| 2,4-lutidine | TTD | TR-FRET (TTD vs. H3K9me3) | 29.2 | N/A | |
| F1957-0088 | TTD | TR-FRET (TTD vs. H3K9me3) | 45.1 | N/A |
UHRF1 Signaling Pathway and Inhibition
UHRF1 acts as a crucial link between histone modifications and DNA methylation. Its various domains allow it to recognize specific histone marks and recruit DNA methyltransferase 1 (DNMT1) to maintain methylation patterns during DNA replication. Inhibitors targeting different domains of UHRF1 can disrupt this process at various stages.
Caption: UHRF1 signaling pathway and points of inhibition.
Experimental Workflow: Assessing UHRF1 Inhibitors
A typical workflow for evaluating a novel UHRF1 inhibitor involves a series of in vitro and cell-based assays to determine its mechanism of action and efficacy.
Caption: A standard experimental workflow for UHRF1 inhibitor characterization.
Experimental Protocols
Proximity Ligation In Situ Assay (PILA) for UHRF1-DNMT1 Interaction
This protocol is adapted for the detection of the UHRF1-DNMT1 interaction in cultured cells.
1. Cell Culture and Fixation:
-
Seed cells on sterile coverslips in a 24-well plate and culture overnight.
-
Treat cells with the UHRF1 inhibitor (e.g., this compound) at various concentrations for 4-6 hours.
-
Wash cells with 1x PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with 1x PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with 1x PBS.
-
Block with a blocking solution (e.g., Duolink® Blocking Solution) for 1 hour at 37°C in a humidified chamber.
3. Primary Antibody Incubation:
-
Incubate the cells with primary antibodies against UHRF1 (e.g., rabbit anti-UHRF1) and DNMT1 (e.g., mouse anti-DNMT1) diluted in the antibody diluent overnight at 4°C.
4. PLA Probe Incubation:
-
Wash the coverslips twice with 1x Wash Buffer A.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) diluted in antibody diluent for 1 hour at 37°C in a humidified chamber.
5. Ligation and Amplification:
-
Wash twice with 1x Wash Buffer A.
-
Add the ligation solution containing the ligase and incubate for 30 minutes at 37°C.
-
Wash twice with 1x Wash Buffer A.
-
Add the amplification solution containing the polymerase and incubate for 100 minutes at 37°C in the dark.
6. Detection and Imaging:
-
Wash twice with 1x Wash Buffer B.
-
Mount the coverslips on a glass slide using a mounting medium with DAPI.
-
Image the slides using a fluorescence microscope. The PLA signals will appear as distinct fluorescent dots, and the number of dots per cell is quantified to measure the extent of the UHRF1-DNMT1 interaction.
MTT Cell Viability Assay
This protocol outlines a standard procedure for determining the cytotoxicity of UHRF1 inhibitors.
1. Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of the UHRF1 inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract the background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
A Comparative Analysis of NSC232003 and EGCG in Cancer Research
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, both synthetic and natural compounds are under intense investigation for their potential to inhibit tumor growth and induce cancer cell death. This guide provides a detailed comparison of the synthetic compound NSC232003 and the well-studied natural polyphenol, (-)-epigallocatechin-3-gallate (EGCG), focusing on their efficacy, mechanisms of action, and the experimental evidence supporting their potential as anti-cancer agents.
At a Glance: Efficacy of this compound vs. EGCG
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration |
| This compound | U251 Glioma | DNMT1/UHRF1 Interaction Inhibition | 15 µM[1][2] |
| HeLa | Apoptosis Induction | 20 µM[3] | |
| EGCG | U251 Glioma | Apoptosis Induction | Time- and dose-dependent[4] |
| HeLa | Cytotoxicity (IC50) | ~22.91 µg/ml | |
| H1299 (Lung Cancer) | Cell Viability (IC50) | 27.63 µM[5] | |
| A549 (Lung Cancer) | Cell Viability (IC50) | 28.34 µM[5] | |
| A549 (Lung Cancer) | Cell Viability (IC50) | 36.0 µM | |
| Jurkat (T-cell Leukemia) | Cell Viability (IC50, 48h) | 68.8 µM[6] | |
| Various Cancer Lines | Growth Inhibition (IC50) | 10 - 100 µM |
Note: The IC50 value for this compound in U251 glioma cells reflects the inhibition of a specific protein-protein interaction, not overall cell viability. The effective concentration for apoptosis induction in HeLa cells provides an indication of its cytotoxic potential. EGCG's IC50 values for cytotoxicity and cell viability are available for a broader range of cancer cell lines, with values typically in the micromolar range.
Mechanisms of Action: A Tale of Two Strategies
The anti-cancer effects of this compound and EGCG stem from distinct molecular mechanisms. This compound targets a specific epigenetic regulatory complex, while EGCG exhibits a broader range of activities, impacting multiple signaling pathways.
This compound: Targeting the UHRF1/DNMT1 Axis
This compound is a cell-permeable inhibitor of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1) .[1][2] Its primary mechanism of action involves disrupting the interaction between UHRF1 and DNMT1 (DNA methyltransferase 1) .[1][2] This interaction is crucial for the maintenance of DNA methylation patterns during cell division. By inhibiting this interaction, this compound leads to global DNA hypomethylation.[1][5]
This epigenetic modulation can lead to the re-expression of silenced tumor suppressor genes, such as p16INK4A, which in turn can inhibit cell proliferation and induce apoptosis.[5] Furthermore, by inhibiting UHRF1, this compound can sensitize cancer cells to DNA damaging agents, suggesting a role in overcoming therapeutic resistance.[3]
EGCG: A Multi-Targeted Natural Compound
EGCG, the most abundant catechin in green tea, exerts its anti-cancer effects by modulating a wide array of signaling pathways. Its pleiotropic nature allows it to influence various cellular processes, including proliferation, apoptosis, angiogenesis, and metastasis.
Key signaling pathways affected by EGCG include:
-
MAPK Pathway: EGCG can inhibit the MAPK/ERK pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.
-
NF-κB Pathway: By inhibiting the NF-κB signaling cascade, EGCG can suppress inflammation and cell proliferation.
-
PI3K/AKT Pathway: EGCG has been shown to modulate the PI3K/AKT pathway, a critical regulator of cell growth, survival, and metabolism.
-
JAK/STAT Pathway: EGCG can interfere with the JAK/STAT signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
-
VEGF Pathway: EGCG can inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, thereby potentially restricting tumor growth and metastasis.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments.
This compound Experimental Protocols
DNMT1/UHRF1 Interaction Assay (Proximity Ligation Assay - PLA)
-
Cell Culture and Treatment: U251 glioma cells are seeded in appropriate culture vessels and allowed to adhere. Cells are then treated with this compound at various concentrations (e.g., 15 µM) for a specified duration (e.g., 4 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
Blocking and Antibody Incubation: Non-specific binding is blocked using a blocking solution. Cells are then incubated with primary antibodies specific for DNMT1 and UHRF1, raised in different species (e.g., mouse and rabbit).
-
PLA Probe Ligation and Amplification: PLA probes (secondary antibodies with attached DNA oligonucleotides) are added, and if the target proteins are in close proximity, the oligonucleotides are ligated to form a circular DNA template. This template is then amplified via rolling-circle amplification.
-
Detection and Imaging: The amplified DNA is detected using fluorescently labeled oligonucleotides. The resulting fluorescent spots, each representing a protein-protein interaction event, are visualized and quantified using fluorescence microscopy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: HeLa cells are cultured and treated with this compound (e.g., 20 µM) for a defined period. In some experiments, cells are co-treated with a DNA damaging agent (e.g., ionizing radiation or etoposide).
-
Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
EGCG Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of EGCG. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the control.
Conclusion
This compound and EGCG represent two distinct approaches to cancer therapy. This compound offers a targeted strategy by disrupting a key epigenetic regulatory complex, the UHRF1/DNMT1 axis. This specific mechanism of action holds promise for therapies aimed at reversing epigenetic silencing of tumor suppressor genes and overcoming drug resistance.
In contrast, EGCG, a natural compound, exhibits a broader spectrum of activity, modulating multiple signaling pathways involved in cancer progression. Its pleiotropic effects make it a compelling candidate for cancer prevention and as an adjunct to conventional therapies.
Further research, including head-to-head comparative studies in various cancer models, is warranted to fully elucidate the relative efficacy and therapeutic potential of these two compounds. The detailed experimental protocols provided in this guide should facilitate such investigations and contribute to the advancement of novel cancer treatments.
References
- 1. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Epigallocatechin-3-gallate induces apoptosis, inhibits proliferation and decreases invasion of glioma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to DNMT Inhibitors: NSC232003 vs. 5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of a novel, non-nucleoside DNMT inhibitor, NSC232003, with the well-established nucleoside analog, 5-azacytidine. We present a comprehensive analysis of their mechanisms of action, supported by available experimental data, and provide detailed protocols for key evaluative experiments.
Executive Summary
This compound and 5-azacytidine both lead to the inhibition of DNA methylation but through distinct mechanisms. This compound acts as a potent, cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), disrupting its interaction with DNMT1, a crucial step for the maintenance of DNA methylation. In contrast, 5-azacytidine is a cytidine analog that, upon incorporation into DNA and RNA, traps DNMT enzymes, leading to their degradation and subsequent global hypomethylation. While 5-azacytidine is a clinically approved drug with extensive data on its efficacy and toxicity, this compound is a newer investigational compound with a more targeted mechanism that may offer a different therapeutic window.
Mechanism of Action
This compound: A UHRF1-DNMT1 Interaction Disruptor
This compound functions by specifically inhibiting UHRF1, a key protein that recruits DNMT1 to hemimethylated DNA during replication. By disrupting the UHRF1-DNMT1 interaction, this compound prevents the proper maintenance of DNA methylation patterns, leading to passive demethylation in daughter cells.
5-azacytidine: A Nucleoside Analog and DNMT Trapper
5-azacytidine is a chemical analog of the nucleoside cytidine.[1] After cellular uptake, it is incorporated into both RNA and DNA. Its incorporation into DNA is the key to its DNMT inhibitory activity. DNMT enzymes recognize the incorporated 5-azacytidine as cytosine and attempt to methylate it. This results in the formation of a covalent bond between the DNMT enzyme and the DNA, effectively trapping the enzyme and leading to its subsequent degradation by the proteasome.[1][2] This trapping mechanism leads to a global decrease in DNA methylation. At higher doses, 5-azacytidine also exhibits direct cytotoxicity.[1]
Performance Comparison: Quantitative Data
Direct comparative studies between this compound and 5-azacytidine are limited. The following tables summarize available quantitative data from various studies. It is important to note that experimental conditions such as cell lines, treatment duration, and assay methods may vary between studies, making direct comparisons challenging.
Table 1: Inhibition of DNMT-Related Activity
| Compound | Target/Assay | Cell Line | Concentration | Effect | Reference |
| This compound | UHRF1-DNMT1 Interaction | U251 Glioma | 15 µM | 50% inhibition | [3] |
| 5-azacytidine | Global DNA Methylation | Various | Varies | Induces global hypomethylation | [4] |
Table 2: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| This compound | - | Data not available | - | - |
| 5-azacytidine | A549 (Lung Cancer) | 2.218 | 48 hours | |
| 5-azacytidine | SK-MES-1 (Lung Cancer) | 1.629 | 48 hours | |
| 5-azacytidine | H1792 (Lung Cancer) | 1.471 | 48 hours | |
| 5-azacytidine | H522 (Lung Cancer) | 1.948 | 48 hours | |
| 5-azacytidine | MOLT4 (Leukemia) | 16.51 | 24 hours | [5] |
| 5-azacytidine | Jurkat (Leukemia) | 12.81 | 24 hours | [5] |
| 5-azacytidine | HCT-116 (Colon Cancer) | 2.18 | 24 hours | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of DNMT inhibitors are provided below.
Proximity Ligation in situ Assay (PILA) for DNMT1-UHRF1 Interaction
This assay allows for the visualization and quantification of protein-protein interactions within intact cells.
Protocol:
-
Cell Seeding: Seed cells on sterile coverslips in a culture dish and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or a vehicle control for the specified time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against DNMT1 and UHRF1 diluted in antibody diluent overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated with oligonucleotides (PLA probes) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution containing ligase to join the two oligonucleotides if they are in close proximity, forming a circular DNA molecule. Incubate for 30 minutes at 37°C.
-
Amplification: Wash the cells and add the amplification solution containing polymerase to amplify the circular DNA template via rolling circle amplification. Incubate for 100 minutes at 37°C.
-
Detection: Wash the cells and add the detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize and quantify the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents a single DNMT1-UHRF1 interaction.
Global DNA Methylation ELISA Assay
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the overall level of 5-methylcytosine (5mC) in a DNA sample.
Protocol:
-
DNA Isolation: Extract high-quality genomic DNA from treated and untreated cells.
-
DNA Binding: Add 100 ng of DNA to each well of a high-affinity DNA binding plate.
-
Binding Incubation: Incubate the plate at 37°C for 90 minutes to allow the DNA to bind to the well surface.
-
Washing: Wash the wells three times with wash buffer.
-
Capture Antibody: Add a specific anti-5-methylcytosine (anti-5mC) antibody to each well and incubate for 60 minutes at 37°C.
-
Washing: Wash the wells three times with wash buffer.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at 37°C.
-
Washing: Wash the wells four times with wash buffer.
-
Color Development: Add the HRP substrate and incubate in the dark for 10-15 minutes at room temperature.
-
Stop Reaction: Add a stop solution to terminate the color development.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the percentage of 5mC in the samples by comparing their absorbance to a standard curve generated with known amounts of methylated DNA.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the DNMT inhibitor (e.g., this compound or 5-azacytidine) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the log of the inhibitor concentration.[1][6][7]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive technique used to measure the expression levels of specific genes.
Protocol:
-
RNA Isolation: Treat cells with the DNMT inhibitors and isolate total RNA using a suitable kit or method (e.g., TRIzol).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[2][8][9][10][11]
Conclusion
This compound and 5-azacytidine represent two distinct strategies for inhibiting DNA methylation. This compound offers a targeted approach by disrupting the UHRF1-DNMT1 interaction, which may lead to a more specific and potentially less toxic demethylating effect. 5-azacytidine, a clinically validated drug, acts as a potent, mechanism-based inhibitor that leads to the degradation of DNMTs. The choice between these inhibitors will depend on the specific research or therapeutic context. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two compounds. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of these and other DNMT inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. clyte.tech [clyte.tech]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteomic Analysis of Azacitidine-Induced Degradation Profiles Identifies Multiple Chromatin and Epigenetic Regulators Including Uhrf1 and Dnmt1 as Sensitive to Azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global DNA Methylation Quantification [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. elearning.unite.it [elearning.unite.it]
Validating the Demethylating Effect of NSC232003: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the demethylating agent NSC232003 with the established alternatives, azacitidine and decitabine. We present available experimental data, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and workflows to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Demethylating Agents
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression. Aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers, making inhibitors of DNA methylation attractive therapeutic candidates. This guide focuses on this compound, a novel inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), and compares its mechanism and reported effects with two widely used DNA methyltransferase (DNMT) inhibitors, azacitidine and decitabine.
Mechanism of Action
This compound: This small molecule acts as a potent and cell-permeable inhibitor of UHRF1.[1] UHRF1 is a crucial protein that recognizes hemi-methylated DNA and recruits DNMT1 to methylation sites during DNA replication, ensuring the faithful inheritance of methylation patterns.[2] By binding to the 5-methylcytosine pocket of the SRA domain of UHRF1, this compound disrupts the interaction between UHRF1 and DNMT1, leading to a passive loss of DNA methylation.[3][4]
Azacitidine and Decitabine: These agents are nucleoside analogs that function as mechanism-based inhibitors of DNA methyltransferases.[5] After incorporation into DNA, they form a covalent bond with DNMTs, trapping the enzymes and leading to their degradation.[6] This results in a global reduction of DNA methylation.[6] Decitabine (5-aza-2'-deoxycytidine) is incorporated only into DNA, while azacitidine (5-azacytidine) can be incorporated into both DNA and RNA.[6][7] In vitro studies suggest that decitabine is more potent at inhibiting DNA methylation than azacitidine.[8]
Signaling Pathway Diagrams
Comparative Performance Data
The following tables summarize quantitative data on the demethylating effects of this compound, azacitidine, and decitabine. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison. Experimental conditions, cell lines, and assay methods vary, which can influence the observed efficacy.
Table 1: In Vitro Demethylating Efficacy
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | U251 glioma | 15 µM | 50% inhibition of DNMT1/UHRF1 interaction; induction of global DNA cytosine demethylation. | [1][9] |
| Azacitidine | Myeloid leukemia cell lines (HL-60) | 2 µM (72h) | Substantial global demethylation. | [10] |
| Decitabine | Leukemia cell lines (Kasumi 1, K562, Jurkat, Eol-1, THP-1) | 2.5 µM (48h) | Reduction of global DNA methylation to 55.1-63.7% of pre-treatment levels. | [11] |
Table 2: Clinical Efficacy (for approved agents)
| Compound | Disease | Response Rate | Reference |
| Azacitidine | Myelodysplastic Syndromes (MDS) | Overall response rates are significantly higher than for decitabine in some meta-analyses. | [12] |
| Decitabine | Myelodysplastic Syndromes (MDS) / Acute Myeloid Leukemia (AML) | Complete remission rates may be higher than azacitidine in some patient populations. | [13] |
Experimental Protocols
Global DNA Methylation Assay (ELISA-based)
This protocol provides a general workflow for quantifying global DNA methylation using an ELISA-based method, which can be adapted for all three compounds.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound, azacitidine, or decitabine for a specified duration (e.g., 48-72 hours). Include an untreated control.
-
Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.
-
DNA Binding: Add a standardized amount of DNA (e.g., 100 ng) to the wells of a DNA high-binding plate.
-
Antibody Incubation: Add a primary antibody specific for 5-methylcytosine (5-mC) to the wells and incubate.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Color Development: Add a chromogenic substrate and incubate until color develops.
-
Measurement: Stop the reaction and measure the absorbance using a microplate reader.
-
Quantification: Calculate the percentage of methylated DNA relative to a standard curve generated using known amounts of methylated DNA.
LC-MS/MS for Global DNA Methylation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying global DNA methylation.
Detailed Steps:
-
DNA Extraction and Hydrolysis: Extract genomic DNA as described above. Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, venom phosphodiesterase I, and alkaline phosphatase.[11]
-
LC Separation: Separate the nucleosides using a C18 reverse-phase column.
-
MS/MS Detection: Quantify the amounts of 5-methyl-2-deoxycytidine (5mdC) and 2-deoxyguanosine (2dG) using a mass spectrometer in multiple reaction monitoring (MRM) mode.[11] The precursor/product ion pair for 5mdC is typically m/z 242/127.[11]
-
Quantification: Calculate the percentage of global DNA methylation as the ratio of 5mdC to the sum of 5mdC and 2-deoxycytidine.
Conclusion
This compound presents a novel mechanism for inducing DNA demethylation by targeting the UHRF1-DNMT1 interaction, distinct from the direct DNMT inhibition of azacitidine and decitabine. The provided data, while not from direct comparative studies, suggests that this compound is effective in inducing global DNA demethylation in vitro. Further head-to-head studies are warranted to directly compare the potency, specificity, and potential off-target effects of this compound with established demethylating agents like azacitidine and decitabine. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. This information is intended to assist researchers in making informed decisions regarding the selection and validation of demethylating agents for their specific research needs.
References
- 1. The multi-functionality of UHRF1: epigenome maintenance and preservation of genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinated Dialogue between UHRF1 and DNMT1 to Ensure Faithful Inheritance of Methylated DNA Patterns [mdpi.com]
- 3. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 4. Structural-Guided Identification of Small Molecule Inhibitor of UHRF1 Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway upregulates DNMT1 to trigger NHERF1 promoter hypermethylation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. DNMT1 - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Confirming UHRF1/DNMT1 Disruption by NSC232003
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the disruption of the critical epigenetic UHRF1/DNMT1 protein complex by the inhibitor NSC232003. This document outlines detailed experimental protocols, presents quantitative data for comparison with alternative compounds, and includes visual workflows and pathway diagrams to elucidate the underlying mechanisms.
The maintenance of DNA methylation patterns is crucial for genomic stability and the regulation of gene expression. This process is orchestrated by a key interaction between DNA methyltransferase 1 (DNMT1) and Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). UHRF1 is responsible for recruiting DNMT1 to newly replicated, hemimethylated DNA, ensuring the faithful inheritance of methylation marks. The disruption of this interaction is a promising strategy for cancer therapy, as it can lead to the demethylation and re-expression of tumor suppressor genes.
This compound has been identified as a cell-permeable inhibitor of UHRF1. It functions by binding to the 5-methylcytosine (5mC) pocket within the SRA (SET and RING Associated) domain of UHRF1, thereby preventing its interaction with hemimethylated DNA and consequently disrupting its association with DNMT1. This guide details the experimental procedures to confirm this mechanism of action and compares this compound with other known inhibitors of the UHRF1/DNMT1 axis.
Comparative Analysis of UHRF1/DNMT1 Interaction Inhibitors
The following table summarizes the quantitative data for this compound and alternative compounds that have been shown to disrupt the UHRF1/DNMT1 interaction. This allows for a direct comparison of their potency and mechanism of action.
| Compound | Target Domain | Assay Type | IC50 / Kd | Cell Line | Key Findings |
| This compound | UHRF1 (SRA) | Proximity Ligation in situ Assay (P-LISA) | 15 µM (50% interaction inhibition) | U251 glioma | Disrupts UHRF1/DNMT1 interaction in cells and induces global DNA demethylation.[1][2][3] |
| UF146 | UHRF1 (SRA) | Fluorescence Resonance Energy Transfer (FRET) | 499.4 nM | In vitro | Binds to the SRA domain and inhibits the binding of UHRF1 to hemimethylated DNA.[2] |
| AMSA-2 | UHRF1 (SRA) | Cellular Assays | Low micromolar range | Cancer cell lines | A non-intercalating hydroxyanthracene/anthrarobin compound that disrupts UHRF1/DNMT1 colocalization.[4] |
| MPB-7 | UHRF1 (SRA) | Cellular Assays | Low micromolar range | Cancer cell lines | An imidazoquinoline compound that disrupts UHRF1/DNMT1 colocalization at replication foci.[4] |
| GSK-3484862 | DNMT1 | Cellular Assays | Not specified | Cancer cell lines | A non-nucleoside inhibitor that triggers proteasome-dependent degradation of DNMT1.[4] |
Visualizing the Mechanism and Experimental Workflow
To better understand the molecular interactions and the experimental procedures involved in confirming the disruptive effect of this compound, the following diagrams have been generated.
Caption: UHRF1/DNMT1 pathway and this compound inhibition.
Caption: Experimental workflow for this compound validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Co-Immunoprecipitation (Co-IP) to Detect UHRF1/DNMT1 Interaction
This protocol is designed to isolate and identify the in vivo interaction between UHRF1 and DNMT1 and to assess the disruptive effect of this compound.
Materials:
-
U251 glioma cells (or other suitable cell line)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-UHRF1 antibody (for immunoprecipitation)
-
Anti-DNMT1 antibody (for western blotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture U251 cells to 80-90% confluency. Treat cells with 15 µM this compound or DMSO for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in cold lysis buffer. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Pre-clearing: Add Protein A/G magnetic beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-UHRF1 antibody or normal IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Neutralize the eluate, add sample buffer, and boil. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-DNMT1 antibody.
Expected Outcome: A reduced band intensity for DNMT1 in the this compound-treated sample compared to the vehicle control in the UHRF1 immunoprecipitate lane, indicating a disruption of the interaction.
Proximity Ligation in situ Assay (P-LISA) for Visualizing UHRF1/DNMT1 Interaction
P-LISA allows for the direct visualization and quantification of protein-protein interactions within intact cells.
Materials:
-
Cells grown on coverslips
-
This compound and DMSO
-
Formaldehyde for fixing
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking solution
-
Primary antibodies: anti-UHRF1 (e.g., from mouse) and anti-DNMT1 (e.g., from rabbit)
-
P-LISA probes (anti-mouse PLUS and anti-rabbit MINUS)
-
Ligation and amplification reagents (commercial kits available)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or DMSO as described for Co-IP.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the anti-UHRF1 and anti-DNMT1 primary antibodies.
-
P-LISA Probe Incubation: Add the P-LISA probes, which are secondary antibodies conjugated to oligonucleotides.
-
Ligation: Add the ligase to join the oligonucleotides of the two probes if they are in close proximity (<40 nm).
-
Amplification: Perform rolling-circle amplification using a polymerase and fluorescently labeled oligonucleotides.
-
Imaging: Mount the coverslips and visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
Expected Outcome: A significant reduction in the number of fluorescent spots per cell in the this compound-treated group compared to the control, confirming the disruption of the UHRF1/DNMT1 interaction in situ.
Global DNA Methylation ELISA
This assay quantifies the overall percentage of 5-methylcytosine in the genomic DNA, which is expected to decrease upon disruption of the UHRF1/DNMT1 interaction.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Global DNA Methylation ELISA Kit (commercial kits available)
-
Microplate reader
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells treated with this compound or DMSO.
-
Assay: Follow the manufacturer's protocol for the ELISA kit. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody that specifically recognizes 5-methylcytosine.
-
Incubation with a secondary, enzyme-conjugated antibody.
-
Addition of a colorimetric substrate and measurement of the absorbance.
-
-
Quantification: Calculate the percentage of 5-methylcytosine based on a standard curve.
Expected Outcome: A decrease in the percentage of global DNA methylation in cells treated with this compound compared to the control group.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Interaction
AlphaScreen is a highly sensitive bead-based assay to quantify protein-protein interactions in vitro.
Materials:
-
Purified recombinant UHRF1 and DNMT1 proteins
-
This compound
-
AlphaScreen donor and acceptor beads (e.g., streptavidin-coated donor beads and nickel chelate acceptor beads for His-tagged proteins)
-
Biotinylated antibody against one protein and a tag on the other (e.g., His-tag)
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Protein Preparation: Use purified UHRF1 (e.g., biotinylated) and DNMT1 (e.g., His-tagged).
-
Assay Setup: In a 384-well plate, combine the purified proteins, this compound at various concentrations, and the appropriate AlphaScreen beads.
-
Incubation: Incubate the mixture in the dark to allow for protein interaction and bead association.
-
Detection: Read the plate on an AlphaScreen-compatible reader. The interaction brings the donor and acceptor beads into close proximity, resulting in a luminescent signal.
Expected Outcome: A dose-dependent decrease in the AlphaScreen signal with increasing concentrations of this compound, allowing for the determination of an in vitro IC50 value for the disruption of the UHRF1/DNMT1 interaction.
Conclusion
The confirmation of UHRF1/DNMT1 disruption by this compound requires a multi-faceted approach, combining cellular assays to demonstrate the loss of interaction in a physiological context with biochemical assays to quantify the inhibitory effect directly. The experimental protocols provided in this guide offer a robust framework for researchers to validate the mechanism of action of this compound and to compare its efficacy with other emerging inhibitors targeting this critical epigenetic axis. The use of clear, quantitative data and visual representations of pathways and workflows is essential for communicating these findings effectively within the scientific community.
References
In Vivo Efficacy of NSC232003: A Comparative Analysis of a Promising UHRF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
NSC232003 has been identified as a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key regulator of DNA methylation.[1] By disrupting the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), this compound leads to global DNA hypomethylation, suggesting its potential as a therapeutic agent in oncology.[2] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action and comparing its preclinical data with other inhibitors targeting the DNA methylation machinery.
Mechanism of Action: Disrupting the Epigenetic Machinery
This compound's primary mechanism of action involves the inhibition of UHRF1, a crucial protein for maintaining DNA methylation patterns during cell division.[1] UHRF1 recognizes hemi-methylated DNA and recruits DNMT1 to methylation sites, ensuring the faithful propagation of the epigenetic code. By interfering with this interaction, this compound effectively inhibits the maintenance of DNA methylation.[2] This disruption can lead to the re-expression of tumor suppressor genes that are often silenced in cancer cells, thereby inducing apoptosis and sensitizing cancer cells to DNA-damaging agents.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound action.
Preclinical Data Summary
While the mechanism of action of this compound is well-supported by in vitro studies, publicly available in vivo efficacy data for this compound is currently limited. The available preclinical evaluations have primarily focused on cell-based assays.
| Compound | Assay Type | Cell Line | Key Findings | Reference |
| This compound | Proximity Ligation In Situ Assay | U251 glioma | 50% inhibition of DNMT1/UHRF1 interaction at 15 µM | [2] |
| This compound | ELISA | U251 glioma | Induction of global DNA cytosine demethylation | [2] |
Comparison with Alternative UHRF1 and DNMT1 Inhibitors
To provide a comprehensive perspective, it is valuable to compare the potential of this compound with other inhibitors that target the DNA methylation pathway and have reported in vivo data.
| Compound/Therapy | Target | Animal Model | Tumor Type | Key In Vivo Efficacy Results |
| Decitabine | DNMT1 | Xenograft | Leukemia | Inhibition of tumor growth |
| Azacitidine | DNMT1 | Xenograft | Leukemia | Inhibition of tumor growth |
| Natural Compounds (e.g., EGCG, Curcumin) | UHRF1 (downregulation) | Xenograft | Various | Tumor growth inhibition |
It is important to note that the above table presents a general overview, and direct comparative studies between this compound and these agents are not available.
Experimental Protocols
Detailed experimental protocols for the key in vitro assays performed with this compound are crucial for reproducibility and further research.
Proximity Ligation In Situ Assay (PLA)
This assay was utilized to visualize and quantify the interaction between UHRF1 and DNMT1 in U251 glioma cells.
-
Cell Culture and Treatment: U251 glioma cells were cultured under standard conditions and treated with varying concentrations of this compound for a specified duration.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Primary Antibody Incubation: Cells were incubated with primary antibodies specific for UHRF1 and DNMT1.
-
PLA Probe Ligation and Amplification: PLA probes (secondary antibodies with attached DNA strands) were added. When in close proximity, the DNA strands were ligated and then amplified via rolling circle amplification.
-
Detection: The amplified DNA was visualized using fluorescently labeled oligonucleotides.
-
Imaging and Quantification: Images were captured using a fluorescence microscope, and the number of PLA signals per cell was quantified to determine the extent of protein-protein interaction.
Global DNA Demethylation ELISA
This enzyme-linked immunosorbent assay (ELISA) was used to measure changes in global DNA methylation levels.
-
DNA Extraction: Genomic DNA was extracted from U251 glioma cells treated with this compound.
-
DNA Coating: The extracted DNA was coated onto ELISA plate wells.
-
Primary Antibody Incubation: A primary antibody specific for 5-methylcytosine (5-mC) was added to the wells.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was added, followed by a substrate solution to produce a colorimetric signal.
-
Quantification: The absorbance was measured using a plate reader, with lower absorbance indicating a lower level of global DNA methylation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of a compound like this compound in a xenograft mouse model.
Caption: A typical workflow for preclinical in vivo testing.
Future Directions
The promising in vitro activity of this compound as a UHRF1 inhibitor warrants further investigation into its in vivo efficacy and pharmacokinetic properties. Future studies employing xenograft and patient-derived xenograft (PDX) models will be critical to ascertain its therapeutic potential. Such studies should aim to establish a clear dose-response relationship, evaluate tumor growth inhibition, and assess any potential toxicities. Comparative studies against existing epigenetic drugs will also be essential to position this compound within the current therapeutic landscape.
References
NSC232003: A Comparative Guide to its Specificity and Cross-Reactivity in UHRF1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NSC232003, a known inhibitor of the epigenetic regulator UHRF1 (Ubiquitin-like with PHD and RING finger domains 1). The focus is on its specificity and cross-reactivity, with a comparison to other available UHRF1 inhibitors. The information is compiled from publicly available experimental data.
Executive Summary
This compound is a cell-permeable small molecule that targets the SRA (SET and RING finger-associated) domain of UHRF1, a critical interaction for the maintenance of DNA methylation. By disrupting the interaction between UHRF1 and DNMT1 (DNA methyltransferase 1), this compound leads to global DNA hypomethylation. While potent in its primary function, a comprehensive public dataset on its cross-reactivity against other epigenetic regulators or a broad panel of kinases is not currently available. This guide summarizes the existing quantitative data for this compound and its alternatives and provides an overview of the experimental protocols used to assess its activity.
Comparative Analysis of UHRF1 Inhibitors
The following table summarizes the available quantitative data for this compound and other known UHRF1 inhibitors. It is important to note that the experimental conditions and cell lines used in these studies may vary, making direct comparisons challenging.
| Compound | Target Domain | Assay Type | Cell Line/System | Potency (IC50/EC50/Kd) | Reference |
| This compound | UHRF1 (SRA Domain) | DNMT1/UHRF1 Interaction | U251 Glioma Cells | 15 µM (IC50) | [1][2] |
| NSC232005 | UHRF1 (SRA Domain) | Global DNA Methylation | HCT116 Colorectal Cancer Cells | ~25 µM (Effective Concentration) | [3] |
| Chicoric Acid | UHRF1 (SRA Domain) | Global DNA Methylation | HCT116 Colorectal Cancer Cells | 7.5 µM (Effective Concentration) | [4][5] |
| UF146 | UHRF1 (SRA Domain) | UHRF1/hemi-methylated DNA binding (FRET) | In vitro | 499.4 nM (IC50) | |
| UHRF1 SRA domain binding | In vitro | 3.71 µM (Kd) | |||
| AMSA2 | UHRF1 (SRA Domain) | UHRF1-SRA mediated base flipping | In vitro | Low micromolar | [6] |
| MPB7 | UHRF1 (SRA Domain) | UHRF1-SRA mediated base flipping | In vitro | Low micromolar | [6] |
Note: "Low micromolar" indicates that a precise IC50 value was not provided in the cited literature.
Specificity and Cross-Reactivity of this compound
A critical aspect of any inhibitor is its specificity. Ideally, an inhibitor should have high affinity for its intended target while exhibiting minimal interaction with other proteins, thereby reducing the potential for off-target effects.
Currently, there is a lack of publicly available data on the comprehensive cross-reactivity profiling of this compound. No studies presenting data from broad screening panels, such as kinome scans or binding assays against a panel of methyltransferases and other epigenetic regulators, could be identified. While this compound is known to target the SRA domain of UHRF1, its activity against the highly homologous SRA domain of UHRF2 has not been reported.[7] The structural similarity between the SRA domains of UHRF1 and UHRF2 suggests that cross-reactivity is a possibility that warrants investigation.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of UHRF1 inhibition by this compound.
Caption: Experimental workflow for the Proximity Ligation Assay.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a generalized protocol for the Proximity Ligation in Situ Assay (PLA) used to assess the disruption of the UHRF1-DNMT1 interaction by this compound, based on standard PLA procedures. The specific concentrations and incubation times used in the original study by Myrianthopoulos et al. (2016) may vary.
Proximity Ligation in Situ Assay (PLA) for UHRF1-DNMT1 Interaction
Objective: To visualize and quantify the interaction between UHRF1 and DNMT1 in cells treated with this compound.
Materials:
-
U251 glioma cells
-
This compound
-
Primary antibodies: Rabbit anti-UHRF1, Mouse anti-DNMT1
-
PLA probes: anti-Rabbit PLUS, anti-Mouse MINUS (Sigma-Aldrich Duolink®)
-
Ligation and Amplification reagents (Sigma-Aldrich Duolink®)
-
DAPI for nuclear staining
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture U251 glioma cells on sterile coverslips in a suitable medium.
-
Treat the cells with this compound at the desired concentrations (e.g., a dose-response from 1 µM to 50 µM) for a specified time (e.g., 4 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., Duolink® blocking solution) for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-UHRF1 and anti-DNMT1) in the antibody diluent provided with the PLA kit.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
PLA Probe Incubation:
-
Wash the cells twice with PBS.
-
Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) in the antibody diluent.
-
Incubate the cells with the PLA probe solution for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the cells twice with the provided wash buffer.
-
Prepare the ligation solution by diluting the ligase in the ligation buffer.
-
Incubate the cells with the ligation solution for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the cells twice with the wash buffer.
-
Prepare the amplification solution by diluting the polymerase in the amplification buffer.
-
Incubate the cells with the amplification solution for 100 minutes at 37°C.
-
-
Detection and Mounting:
-
Wash the cells twice with the wash buffer.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Visualize the PLA signals (fluorescent dots) and DAPI-stained nuclei using a fluorescence microscope.
-
Quantify the number of PLA signals per nucleus using image analysis software. A reduction in the number of signals in this compound-treated cells compared to the control indicates disruption of the UHRF1-DNMT1 interaction.
-
Conclusion
This compound is a valuable tool for studying the role of the UHRF1-DNMT1 axis in DNA methylation and disease. It effectively disrupts this interaction with an IC50 of 15 µM in glioma cells.[1][2] However, for its advancement as a potential therapeutic agent, a thorough investigation of its specificity and cross-reactivity is imperative. The lack of publicly available data on its off-target effects represents a significant knowledge gap. Further studies, including broad-panel screening and head-to-head comparisons with other emerging UHRF1 inhibitors under standardized assay conditions, are necessary to fully elucidate the therapeutic potential and limitations of this compound. Researchers are encouraged to perform comprehensive selectivity profiling to validate its use as a specific UHRF1 inhibitor in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural-Guided Identification of Small Molecule Inhibitor of UHRF1 Methyltransferase Activity [frontiersin.org]
- 6. Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.emich.edu [commons.emich.edu]
Safety Operating Guide
Navigating the Disposal of NSC232003: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of NSC232003, a potent, cell-permeable UHRF1 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for the disposal of hazardous laboratory chemicals, with specific considerations for uracil derivatives like this compound.
It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. The following procedures are based on general laboratory safety principles and should be adapted to your institution's specific protocols.
Key Data for Laboratory Chemical Waste Management
The following table summarizes general quantitative limits and guidelines for the accumulation of hazardous waste in a laboratory setting. These are not specific to this compound but represent common regulatory requirements.
| Parameter | Guideline | Citation |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | [1] |
| Maximum Acutely Toxic Waste (P-listed) Volume in SAA | 1 quart of liquid or 1 kilogram of solid | [1] |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | |
| pH Range for Aqueous Waste Drain Disposal (if permissible) | Typically between 6.0 and 9.0, but verify with local wastewater regulations. | |
| Empty Container Rinsing | Triple rinse with a suitable solvent. The rinsate must be collected as hazardous waste. |
Standard Operating Procedure for the Disposal of this compound
This protocol outlines the step-by-step process for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of organic compounds).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. As this compound is soluble in DMSO, this solvent waste should be collected separately.
-
Aqueous solutions should also be collected as hazardous waste unless your EHS department has determined they can be neutralized and disposed of down the drain in accordance with local regulations. Given that this compound is a uracil derivative, it is prudent to treat it as a chemical hazard.
-
3. Waste Container Labeling:
-
Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
5. Request for Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), submit a request for waste pickup to your EHS department.
6. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the contaminated absorbent material and place it in the solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemical waste like this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
